3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-5(7(11)12)3-10-4-6(8)2-9-10/h2,4-5H,3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLOXYQKJPRPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586329 | |
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925607-95-0 | |
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 925607-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust and efficient two-step synthesis pathway for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a base-catalyzed Michael addition followed by ester hydrolysis, providing a reliable route to this functionalized pyrazole derivative.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a sequential two-step process. The first step involves the nucleophilic addition of 4-bromo-1H-pyrazole to methyl methacrylate, a classic Michael reaction, to yield the intermediate ester, methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate. The subsequent step is the saponification of this methyl ester to the desired carboxylic acid.
Caption: Synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis process. The yields are based on reported values for analogous reactions and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Michael Addition | 4-bromo-1H-pyrazole, Methyl methacrylate | Cesium Carbonate (Cs₂CO₃) | Tetrahydrofuran (THF) | 25 | 24 | 80-90 (estimated)[1] |
| 2 | Hydrolysis | Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | Lithium Hydroxide (LiOH) | THF / Water | Room Temp. | 2-4 | 85-95 (estimated)[2][3] |
Experimental Protocols
Step 1: Synthesis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (Michael Addition)
This procedure is adapted from optimized methods for the aza-Michael addition of azoles to α,β-unsaturated esters.[1][4]
Materials:
-
4-bromo-1H-pyrazole
-
Methyl methacrylate
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole (1.0 eq) and anhydrous THF.
-
Add cesium carbonate (0.1 eq) to the solution.
-
Add methyl methacrylate (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at 25 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.
Step 2: Synthesis of this compound (Hydrolysis)
This protocol is based on standard procedures for the saponification of methyl esters using lithium hydroxide.[2][3]
Materials:
-
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask.
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting ester is no longer detectable (typically 2-4 hours).
-
Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate may form upon acidification.
-
Extract the acidic aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Logical Workflow Diagram
The following diagram illustrates the logical progression of the experimental workflow, from starting materials to the final purified product.
Caption: Detailed experimental workflow for the synthesis of the target compound.
References
- 1. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.amelica.org [portal.amelica.org]
- 3. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, with the Chemical Abstracts Service (CAS) number 925607-95-0, is a heterocyclic carboxylic acid derivative. The core structure features a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4][5] The presence of a bromine atom on the pyrazole ring and a chiral center in the propanoic acid side chain suggests that this molecule may exhibit specific biological activities and physicochemical properties relevant to drug discovery and development.
This technical guide provides a summary of the predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an overview of the general biological context of pyrazole-containing compounds.
Physicochemical Properties
Due to the limited availability of experimental data in publicly accessible literature, the following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and provide a valuable estimation for research and development purposes.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₉BrN₂O₂ | - |
| Molecular Weight | 233.06 g/mol | - |
| XLogP3 | 0.8 | PubChemLite[6] |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
| Topological Polar Surface Area | 55.1 Ų | - |
| pKa (acidic) | ~4-5 (Estimated for the carboxylic acid) | General chemical knowledge |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Note: Predicted values are estimations and should be confirmed by experimental data.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid organic acid like this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
Finely grind a small sample of the compound using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute initially.
-
Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.
-
Continue heating at a slower rate (1-2 °C per minute) until the entire sample has melted. The temperature at which the last solid crystal disappears is the end of the melting range.
-
Record the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
-
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jchr.org [jchr.org]
- 6. PubChemLite - 3-(4-bromo-1h-pyrazol-1-yl)butanoic acid (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]
Navigating the Therapeutic Potential of Pyrazole-Propanoic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Synthesis Strategies for Pyrazole-Propanoic Acid Derivatives
The synthesis of pyrazole-propanoic acid derivatives typically involves multi-step sequences, starting from readily available precursors. A common strategy involves the construction of the pyrazole ring followed by the introduction or modification of the propanoic acid side chain.
A generalized synthetic workflow is depicted below:
Experimental Protocol: A Representative Synthesis of a Pyrazole-Propanoic Acid Derivative
While a specific protocol for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is not available, a general procedure for the synthesis of a related pyrazole-3-propanoic acid derivative is outlined below, based on established methodologies in the literature.
Step 1: Synthesis of the Pyrazole Intermediate A mixture of a suitable β-dicarbonyl compound (1 equivalent) and a hydrazine derivative (1 equivalent) in a solvent such as ethanol or acetic acid is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the pyrazole intermediate.
Step 2: Introduction of the Propanoic Acid Moiety To a solution of the pyrazole intermediate (1 equivalent) in a suitable solvent like dimethylformamide (DMF), a base such as sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of an appropriate acrylate derivative (e.g., ethyl 2-methylpropenoate, 1.2 equivalents). The reaction is then stirred at room temperature overnight. After quenching with water, the product is extracted with an organic solvent, dried, and concentrated.
Step 3: Hydrolysis to the Carboxylic Acid The ester obtained from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a base like sodium hydroxide. The mixture is heated to reflux for a few hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed. The aqueous layer is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford the final pyrazole-propanoic acid derivative.
Biological Activities and Therapeutic Potential
Pyrazole-propanoic acid derivatives have been investigated for a wide array of biological activities. The structural versatility of the pyrazole core allows for fine-tuning of their pharmacological properties.
Table 1: Reported Biological Activities of Pyrazole-Propanoic Acid Derivatives
| Biological Activity | Target/Mechanism of Action (if known) | Reported IC50/EC50 Values | Reference Compounds |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | Varies (low micromolar to nanomolar range) | Celecoxib (a pyrazole-containing COX-2 inhibitor) |
| Analgesic | Central and peripheral mechanisms | - | Difenamizole |
| Antimicrobial | Inhibition of fatty acid biosynthesis, DNA gyrase | MIC values in the µg/mL range | Various synthetic pyrazole derivatives[1] |
| Anticancer | Inhibition of various kinases, induction of apoptosis | IC50 values in the micromolar range | Various synthetic pyrazole derivatives |
| Antiviral | Inhibition of viral replication enzymes | - | - |
Note: The data presented is a summary from various sources on different pyrazole-propanoic acid derivatives and is for comparative purposes only. Specific values for this compound are not available.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the side chain.
-
Substitution on the Pyrazole Ring: Halogen atoms, such as the bromo group at the C4 position in the title compound, can significantly influence potency and selectivity, often through halogen bonding interactions with the target protein.
-
N1-Substituent: The group attached to the N1 position of the pyrazole ring plays a crucial role in determining the pharmacokinetic properties of the molecule, such as absorption, distribution, metabolism, and excretion (ADME).
-
The Propanoic Acid Moiety: The carboxylic acid group is often a key pharmacophore, enabling interactions with specific residues in the active site of target enzymes or receptors. The stereochemistry and substitution on the propanoic acid chain (e.g., the methyl group in the title compound) can also impact activity and selectivity.
Future Directions
The field of pyrazole-propanoic acid derivatives continues to be an active area of research in drug discovery. While specific data on this compound remains elusive, the broader class of compounds holds considerable promise. Future research efforts will likely focus on:
-
Synthesis of novel analogs with diverse substitution patterns to expand the chemical space and explore new biological targets.
-
Detailed biological evaluation of these new compounds to elucidate their mechanisms of action and identify lead candidates for further development.
-
Computational modeling and structure-based drug design to guide the synthesis of more potent and selective inhibitors.
This technical guide provides a comprehensive overview of the synthesis and biological activities of pyrazole-propanoic acid derivatives. Although specific experimental data for this compound is not publicly available, the information presented on related compounds offers valuable insights for researchers and scientists working in the field of drug development. The versatile pyrazole scaffold, coupled with the propanoic acid moiety, presents a promising platform for the discovery of novel therapeutic agents. Further investigation into this chemical class is warranted to unlock its full therapeutic potential.
References
The Rising Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the burgeoning field of pyrazole carboxylic acid derivatives, offering crucial insights for researchers, scientists, and drug development professionals. Detailing their diverse biological activities, this paper summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying molecular pathways, establishing a foundational resource for advancing novel therapeutics.
The inherent versatility of the pyrazole scaffold has positioned its derivatives as privileged structures in medicinal chemistry. Possessing a wide spectrum of pharmacological properties, these compounds have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. This guide synthesizes current research to illuminate their therapeutic promise.
Quantitative Biological Activity
The biological efficacy of various pyrazole carboxylic acid derivatives has been quantified across numerous studies. The following tables summarize key findings in anticancer, antimicrobial, and anti-inflammatory research, presenting IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values to facilitate comparative analysis.
Anticancer Activity
The antiproliferative effects of these derivatives have been evaluated against a range of human cancer cell lines. The data highlights their potency and, in some cases, selectivity for specific cancer types.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-5-carboxamide derivative | A549 (Lung) | 10 | |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 26 | |
| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide | HepG-2 (Liver) | 0.71 | |
| Pyrazole linked benzimidazole derivative | U937, K562, HT29, A549 | Not specified | [1] |
| 5-phenyl-1H-pyrazol derivatives | WM266.4 (Melanoma) | 0.19 | [1] |
| Pyrazole hydrazide derivative | B16-F10 (Melanoma), MCF-7 (Breast) | 0.49, 0.57 | [1] |
| Fused Pyrazole Derivative (Compound 3) | EGFR | 0.06 | [2] |
| Fused Pyrazole Derivative (Compound 9) | VEGFR-2 | 0.22 | [2] |
| Fused Pyrazole Derivative (Compound 12) | EGFR, VEGFR-2 | Potent dual inhibition | [2] |
| Pyrazole-Thiophene Hybrid (Compound 2) | Wild-type EGFR | 16.25 µg/mL | [3] |
| Pyrazole-Thiophene Hybrid (Compound 2) | T790M mutant EGFR | 17.8 µg/mL | [3] |
| Pyrazole-Thiophene Hybrid (Compound 8) | VEGFR-2 | 35.85 µg/mL | [3] |
| Pyrazole-Thiophene Hybrid (Compound 14) | Wild-type EGFR | 16.33 µg/mL | [3] |
| Pyrazole-Thiophene Hybrid (Compound 14) | T790M mutant EGFR | 16.6 µg/mL | [3] |
| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | MCF7 (Breast) | 1.937 µg/mL | [4] |
| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | HepG2 (Liver) | 3.695 µg/mL | [4] |
| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast) | 0.25 | [4] |
| Pyrazolinone Chalcone (Compound 6b) | Caco (Colon) | 23.34 | [5][6] |
| Pyrazole-indole hybrid (7a) | HepG2 (Liver) | 6.1 | [7] |
| Pyrazole-indole hybrid (7b) | HepG2 (Liver) | 7.9 | [7] |
| 1,4-benzoxazine-pyrazole hybrid (Compound 22) | EGFR | 0.6124 | [4] |
| 1,4-benzoxazine-pyrazole hybrid (Compound 23) | EGFR | 0.5132 | [4] |
| Pyrazolo[1,5-a]pyrimidine (Compound 30) | CDK2/cyclin A2 | 60% inhibition at 10 µM | [4] |
| Pyrazole derivative (Compound 36) | CDK2 | 0.199 | [4] |
Antimicrobial Activity
Pyrazole carboxylic acid derivatives have shown promising activity against a variety of bacterial and fungal pathogens, including resistant strains.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitro-substituted pyrazole derivative | Bacillus cereus | 128 | [8] |
| Benzothiazole derivative (BTC-j) | Staphylococcus aureus | 12.5 | [8] |
| Benzothiazole derivative (BTC-j) | Bacillus subtilis | 6.25 | [8] |
| Benzothiazole derivative (BTC-j) | Escherichia coli | 3.125 | [8] |
| Benzothiazole derivative (BTC-j) | Pseudomonas aeruginosa | 6.25 | [8] |
| Pyrazole derivative (Compound 3) | Escherichia coli | 0.25 | [9] |
| Pyrazole derivative (Compound 4) | Streptococcus epidermidis | 0.25 | [9] |
| Pyrazole derivative (Compound 2) | Aspergillus niger | 1 | [9] |
| Pyrazolyl 1,3,4-thiadiazine (21a) | Various Bacteria | 62.5-125 | [10] |
| Pyrazolyl 1,3,4-thiadiazine (21a) | Various Fungi | 2.9-7.8 | [10] |
| Pyrazolylthiazole carboxylic acid (2h) | Gram-positive bacteria | 6.25 | [11] |
| Coumarin-substituted pyrazole (23) | S. aureus, P. aeruginosa | 1.56-6.25 | [12] |
| Triazine-fused pyrazole (32) | S. epidermidis | 0.97 | [12] |
| Triazine-fused pyrazole (32) | Enterobacter cloacae | 0.48 | [12] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
| Compound Class/Derivative | Target | IC50 (µM) / % Inhibition | Reference |
| Benzothiophen-2-yl pyrazole carboxylic acid (5b) | COX-1 | 5.40 | [13] |
| Benzothiophen-2-yl pyrazole carboxylic acid (5b) | COX-2 | 0.01 | [13] |
| Benzothiophen-2-yl pyrazole carboxylic acid (5b) | 5-LOX | 1.78 | [13] |
| Pyrazole derivative (Compound 129) | COX-2 | 0.26 | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [14] |
| Pyrazole-chalcone hybrid | COX-2 | 0.03 | [14] |
| Pyrazole-chalcone hybrid | 5-LOX | 0.15 | [14] |
| Bipyrazole (76) | COX-2 | 8.5 | [15] |
| Pyrazolo[5,1-b]quinazoline (A) | COX-2 | 0.047 | [16] |
| Pyrazolo[5,1-b]quinazoline (A) | 5-LOX | 2.3 | [16] |
| Pyrazole derivative (K-3) | Carrageenan-induced paw edema | 52.0% at 100 mg/kg | [17] |
| Pyrazolylthiazole carboxylate (1p) | Carrageenan-induced paw edema | 93.06% | [11] |
| Pyrazolylthiazole carboxylic acid (2c) | Carrageenan-induced paw edema | 89.59% | [11] |
Signaling Pathways in Anticancer Activity
The anticancer effects of pyrazole carboxylic acid derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer cells. These compounds have been shown to inhibit various protein kinases involved in cell proliferation, survival, and angiogenesis.
Caption: General experimental workflow for the synthesis and biological evaluation of pyrazole carboxylic acid derivatives.
VEGFR-2 and EGFR Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical tyrosine kinases in angiogenesis and cancer cell proliferation.[2][18] Several pyrazole derivatives have been identified as potent inhibitors of these receptors.[2]
Caption: Inhibition of VEGFR-2 and EGFR signaling by pyrazole carboxylic acid derivatives.
PI3K/Akt and MAPK Signaling Pathways
The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are central to cell growth and survival.[5][19][20] Pyrazole derivatives can induce apoptosis and inhibit proliferation by targeting components of these cascades.[5][6][19][20]
Caption: Modulation of PI3K/Akt and MAPK signaling pathways by pyrazole derivatives.
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activities of pyrazole carboxylic acid derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7][21][22]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., etoposide) are included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[23][24]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The pyrazole derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.[17][25][26][27]
Protocol:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test group receives the pyrazole derivative (e.g., orally or intraperitoneally), while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group, allowing for the assessment of the anti-inflammatory effect of the test compound.
Conclusion
Pyrazole carboxylic acid derivatives represent a highly promising class of compounds with a broad range of biological activities. The quantitative data and mechanistic insights presented in this guide underscore their potential as lead compounds in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore and optimize these versatile scaffolds for therapeutic applications. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for new and effective treatments for a multitude of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. mdpi.com [mdpi.com]
- 17. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach – ScienceOpen [scienceopen.com]
- 19. researchgate.net [researchgate.net]
- 20. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Broth microdilution - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
Spectroscopic Profile of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. In the absence of direct experimental spectra for this specific molecule, this document compiles and analyzes the known spectroscopic data of its constituent fragments, 4-bromopyrazole and 2-methylpropanoic acid, to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed, generalized experimental protocols for acquiring such data are also presented to guide researchers in their analytical endeavors. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
Due to the novelty of this compound, experimental spectroscopic data is not publicly available. The following tables summarize the predicted spectral characteristics based on the known data of 4-bromopyrazole and 2-methylpropanoic acid. These predictions serve as a benchmark for the analysis of synthesized samples.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be a composite of the signals from the 4-bromopyrazole and the 2-methylpropanoic acid moieties, with shifts influenced by the covalent linkage.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 10.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |
| ~7.6 | Singlet | 1H | Pyrazole C5-H | Based on the spectrum of 4-bromopyrazole, the pyrazole protons are expected in this region. The C5 proton will be a singlet. |
| ~7.5 | Singlet | 1H | Pyrazole C3-H | The C3 proton of the pyrazole ring is also expected to be a singlet in a similar region to the C5 proton. |
| ~4.3 | Doublet of doublets | 2H | -N-CH₂- | The methylene protons adjacent to the pyrazole nitrogen will be diastereotopic and are expected to show complex splitting. |
| ~2.8 | Multiplet | 1H | -CH(CH₃)- | The methine proton will be split by the adjacent methylene and methyl protons. |
| ~1.2 | Doublet | 3H | -CH(CH₃)- | The methyl protons will be split into a doublet by the adjacent methine proton. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178 | -COOH | The carbonyl carbon of the carboxylic acid is expected at a high chemical shift. |
| ~138 | Pyrazole C5 | Based on data for 4-bromopyrazole. |
| ~129 | Pyrazole C3 | Based on data for 4-bromopyrazole. |
| ~93 | Pyrazole C4-Br | The carbon bearing the bromine atom is expected to be significantly shielded. |
| ~50 | -N-CH₂- | The methylene carbon attached to the pyrazole nitrogen. |
| ~40 | -CH(CH₃)- | The methine carbon of the propanoic acid chain. |
| ~18 | -CH(CH₃)- | The methyl carbon. |
Predicted IR Spectroscopy Data
The IR spectrum will be characterized by the vibrational modes of the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |
| ~3100 | Medium | C-H stretch | Aromatic (Pyrazole) |
| 2975 - 2845 | Medium | C-H stretch | Aliphatic |
| 1725 - 1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1500 | Medium | C=C, C=N stretch | Aromatic (Pyrazole) |
| ~1050 | Medium | C-Br stretch | Bromo-group |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.
| m/z Value | Ion | Description |
| ~262/264 | [M]⁺ | Molecular ion peak (containing ⁷⁹Br and ⁸¹Br isotopes). |
| ~217/219 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| ~172/174 | [C₃H₂BrN₂-CH₂]⁺ | Fragmentation of the pyrazole moiety. |
| 88 | [C₄H₈O₂]⁺ | Fragment corresponding to 2-methylpropanoic acid. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, a stable fragment. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. Instrument Setup
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
2.1.3. ¹H NMR Acquisition
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[1]
2.1.4. ¹³C NMR Acquisition
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[1][2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2.2.2. Data Acquisition
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹ and a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
2.3.1. Sample Preparation
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL, depending on the ionization technique.
2.3.2. Data Acquisition (Electrospray Ionization - ESI)
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable signal.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
Both positive and negative ion modes should be explored to determine the optimal ionization conditions.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical entity.
Caption: Generalized workflow for the spectroscopic analysis of a synthesized compound.
References
3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid mechanism of action
Executive Summary
This document addresses the inquiry regarding the mechanism of action, quantitative biological data, and associated experimental protocols for the compound 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid . Following a comprehensive search of scientific literature, patent databases, and chemical repositories, we have concluded that there is no publicly available information detailing the biological activity or mechanism of action for this specific molecule.
The compound is listed by several chemical suppliers, indicating its synthesis and availability for research purposes. However, it appears to be a novel or under-investigated compound, as no published studies on its biological effects could be identified.
While data on the target compound is absent, this guide provides a brief overview of the known biological activities of structurally related pyrazole-containing compounds to offer context for potential research directions.
Compound Identification
The molecule is identified as This compound . Public chemical databases provide basic physicochemical properties but lack biological data. Structurally similar compounds are also available from various suppliers, some of which are listed in public databases like PubChem[1][2].
Review of Biological Activity for the Pyrazole Scaffold
The pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Molecules incorporating this scaffold have demonstrated a wide range of therapeutic activities.
General Activities of Pyrazole Derivatives:
-
Antibacterial Agents: Certain pyrazole derivatives have been identified as potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.[3][4] The proposed mechanisms for some of these compounds include the inhibition of fatty acid biosynthesis (FAB) or the inhibition of DNA gyrase and topoisomerase IV.[4]
-
Anti-inflammatory Activity: Various pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some showing potent effects in in-vivo models.[5]
-
Anticancer Activity: Novel pyrazolic compounds have shown activity against several cancer cell lines, including leukemia, renal cancer, and non-small cell lung cancer.[5]
-
Enzyme Inhibition: The pyrazole scaffold is a core component of inhibitors for various enzymes, including alkaline phosphatase.[6]
It is plausible that This compound was synthesized as part of a library for screening against one of these, or other, biological targets. Without experimental data, its specific mechanism remains speculative.
Data Presentation: A Methodological Approach for Future Studies
As no quantitative data exists for the target compound, this section outlines a prospective approach for its initial characterization. Should this compound be investigated, we recommend presenting the findings in a structured format for clarity and comparability.
Table 1: Prospective Data Summary for this compound
| Assay Type | Target | Metric | Value (e.g., µM) | Cell Line / System |
|---|---|---|---|---|
| Primary Screening | ||||
| Target-Based Assay | e.g., Kinase X | IC₅₀ | TBD | Recombinant Protein |
| Phenotypic Assay | e.g., S. aureus | MIC | TBD | ATCC 29213 |
| Cytotoxicity Assay | e.g., Human Cell Line | CC₅₀ | TBD | HEK293 |
| Secondary Screening | ||||
| Binding Assay | e.g., Target Y | Kᵢ / Kₑ | TBD | Specify |
| Cellular Target Engagement| e.g., Target Y | EC₅₀ | TBD | Specify Cell Line |
TBD: To Be Determined.
Proposed Experimental Protocols for Initial Investigation
To elucidate the mechanism of action, a systematic experimental workflow is necessary. The following outlines standard, high-level protocols that would be essential for a preliminary investigation.
5.1. General Workflow for Preliminary Screening
The logical flow for investigating a novel compound would involve broad phenotypic screening followed by target deconvolution for any observed hits.
Caption: Proposed workflow for initial biological characterization.
5.2. Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is relevant if screening for antibacterial activity, a known property of some pyrazole derivatives.[3][4]
-
Preparation: A bacterial suspension (e.g., S. aureus) is prepared and adjusted to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth medium.
-
Compound Dilution: The test compound is serially diluted (typically 2-fold) in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compound. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound is a commercially available compound with an uncharacterized biological profile. The rich pharmacology of the pyrazole scaffold suggests that this molecule could be a valuable probe or starting point for drug discovery programs. Future research should focus on performing broad biological screening to identify its primary cellular effects and subsequently deconvolute its molecular mechanism of action. The protocols and frameworks presented in this guide offer a roadmap for such an investigation.
References
- 1. PubChemLite - 3-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpropanoic acid (C9H13BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. 3-(4-Bromo-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one | C8H10BrN3O | CID 64265875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Potential Therapeutic Targets of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological activity and therapeutic target data for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid are not available in the public domain as of the last update of this document. This guide provides an in-depth analysis of potential therapeutic targets based on the known activities of structurally related pyrazole-containing compounds and the broader class of pyrazole carboxylic acids. The experimental protocols and potential signaling pathways described are intended to serve as a strategic roadmap for the investigation of this novel chemical entity.
Executive Summary
This compound is a novel heterocyclic compound belonging to the pyrazole class. While this specific molecule is not extensively characterized in scientific literature, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[1][2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral effects.[1][2][3] This guide synthesizes the available information on related compounds to propose potential therapeutic targets and outlines experimental strategies for their validation.
Inferred Potential Therapeutic Targets
Based on the structure-activity relationships of analogous compounds, this compound may interact with several key biological targets. The presence of the pyrazole ring, a known isostere of amide and other functional groups, coupled with a carboxylic acid moiety, suggests potential interactions with enzymes and receptors that recognize these features.
Anti-inflammatory and Analgesic Pathways
Pyrazole derivatives are renowned for their anti-inflammatory and analgesic properties, most notably exemplified by the COX-2 inhibitor Celecoxib.
-
Cyclooxygenase (COX) Enzymes: The primary targets for many anti-inflammatory pyrazoles are COX-1 and COX-2. Inhibition of these enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
-
Janus Kinases (JAKs): Some pyrazole-containing molecules have been shown to inhibit JAKs, which are critical components of cytokine signaling pathways that drive inflammatory responses.[4]
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Pyrazole derivatives have been reported to inhibit the production or signaling of these pro-inflammatory cytokines.[1]
Anticancer Pathways
The pyrazole scaffold is a common feature in many small-molecule kinase inhibitors developed for oncology.
-
Protein Kinases: A significant number of pyrazole-containing compounds target various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. These include:
-
Aurora Kinases A/B: Essential for mitotic progression, their inhibition by pyrazole derivatives can lead to cell cycle arrest and apoptosis.[4]
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[5]
-
Janus Kinase 2/3 (JAK2/3): Implicated in myeloproliferative neoplasms and other hematological malignancies.[4]
-
-
Tubulin Polymerization: Certain pyrazole analogs act as microtubule-destabilizing agents, similar to combretastatin A-4, leading to mitotic arrest and apoptosis in cancer cells.
Antimicrobial Activity
Pyrazole derivatives have shown promise as antibacterial and antifungal agents.
-
Bacterial Cell Wall Synthesis/Integrity: Some pyrazoles may interfere with the synthesis of the bacterial cell wall or disrupt membrane integrity, leading to bacterial cell death.[6]
-
Alkaline Phosphatase: Inhibition of this enzyme has been identified as a potential antibacterial mechanism for some pyrazine carboxamides, a related class of N-heterocycles.[7]
Quantitative Data for Structurally Related Compounds
No quantitative data for this compound has been identified. The following table summarizes data for illustrative, structurally related pyrazole derivatives to provide a reference for potential potency.
| Compound Class | Target | Assay Type | Potency (IC50/EC50/MIC) | Reference |
| Pyrazole-based Kinase Inhibitor | JAK2 | Kinase Assay | Varies (nM to µM range) | [4] |
| Pyrazole-based Kinase Inhibitor | Aurora A/B | Kinase Assay | Varies (nM to µM range) | [4] |
| Pyrazole-chalcone derivative | HNO-97 Cancer Cell Line | Cytotoxicity Assay | 10 µM | [8] |
| 2-(pyrazol-4-yl)-1,3,4-oxadiazole | Xanthomonas oryzae | Antibacterial Assay | 7.40 µg/mL (EC50) | [6] |
| Pyrazine Carboxamide Derivative | Alkaline Phosphatase | Enzyme Inhibition | 1.469 ± 0.02 µM (IC50) | [7] |
Experimental Protocols
To elucidate the therapeutic targets of this compound, a systematic experimental approach is recommended.
Initial Target Class Screening
A broad-based screening approach can efficiently identify the general class of targets with which the compound interacts.
Protocol: Kinase Inhibitor Profiling
-
Objective: To assess the inhibitory activity of the compound against a panel of protein kinases.
-
Methodology:
-
Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
The compound is typically tested at a fixed concentration (e.g., 10 µM) in duplicate.
-
Kinase activity is measured using a radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based assay (e.g., Z'-LYTE™).
-
The percentage of inhibition is calculated relative to a positive control (e.g., staurosporine) and a vehicle control (e.g., DMSO).
-
-
Data Analysis: Kinases showing significant inhibition (e.g., >50%) are identified as potential targets for further investigation.
Dose-Response and IC50 Determination
Once a potential target is identified, its inhibitory potency should be quantified.
Protocol: IC50 Determination for a Specific Kinase
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
-
Methodology:
-
Perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution series starting from 100 µM).
-
Incubate the kinase, substrate, and ATP with each concentration of the compound.
-
Measure the kinase activity at each concentration using an appropriate assay method.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Cellular Activity Assays
To confirm that the enzymatic activity translates to a biological effect in a cellular context.
Protocol: Cancer Cell Line Proliferation Assay
-
Objective: To evaluate the anti-proliferative effect of the compound on relevant cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., K562 for JAK2 inhibition, HCT116 for Aurora kinase inhibition) in 96-well plates.[4]
-
After cell attachment, treat with a serial dilution of the compound for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by pyrazole derivatives.
Caption: Potential inhibition of the JAK-STAT signaling pathway.
Caption: Inhibition of Aurora kinases leading to cell cycle arrest.
Experimental Workflow
Caption: A generalized workflow for therapeutic target identification.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the well-documented activities of the pyrazole scaffold provide a strong foundation for targeted investigation. The most promising avenues for exploration are likely within the domains of anti-inflammatory and anticancer pathways, particularly those mediated by protein kinases. The experimental strategies and workflows outlined in this guide offer a robust framework for elucidating the mechanism of action and therapeutic potential of this novel compound. Further research, beginning with broad panel screening and progressing to specific cellular and in vivo models, is essential to fully characterize its pharmacological profile.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of In Silico Modeling in Drug Discovery
In the landscape of modern drug discovery, in silico modeling has emerged as a critical tool, revolutionizing the process from target identification to lead optimization.[1] By leveraging computational methods, researchers can simulate and predict the behavior of drug candidates, significantly accelerating the development timeline and reducing the high costs associated with traditional experimental approaches.[2] This computational-driven paradigm allows for the rapid screening of vast chemical libraries, the elucidation of molecular interactions, and the early assessment of critical pharmacokinetic and toxicological properties, thereby minimizing late-stage failures.[3]
The typical in silico drug discovery process is a multi-stage endeavor that begins with identifying a biological target, followed by the discovery of "hit" compounds, optimization of these "leads," and comprehensive preclinical and clinical development.[3] Computational techniques are integral throughout this pipeline, from virtual screening and molecular docking to molecular dynamics simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[1][2]
This guide provides an in-depth technical overview of the core in silico modeling methodologies as applied to the novel compound, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid.
Compound of Interest: this compound
Chemical Structure and Properties:
While specific experimental data for this compound is not extensively available in the public domain, its structure can be analyzed to infer potential properties. The molecule consists of a brominated pyrazole ring linked to a 2-methylpropanoic acid moiety. The pyrazole nucleus is a well-known scaffold in medicinal chemistry, recognized for a wide array of biological activities.[4]
Rationale for In Silico Investigation:
The pyrazole core is present in several approved drugs and is known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5] The presence of the bromo-pyrazole moiety suggests that this compound could be a candidate for targeting various enzymes or receptors implicated in disease. In silico modeling provides a rational and efficient approach to explore its potential biological targets and drug-like properties before committing to resource-intensive laboratory synthesis and testing.[6]
The In Silico Modeling Workflow: A Step-by-Step Approach
The in silico evaluation of a novel compound like this compound follows a structured workflow.
Caption: A generalized workflow for in silico drug discovery.
Target Identification and Validation
The initial step is to identify potential biological targets for the compound. This can be achieved through:
-
Literature and Database Mining: Searching databases like PubChem, ChEMBL, and BindingDB for structurally similar compounds and their known targets.
-
Reverse Docking/Pharmacophore Screening: Screening the compound against a library of known protein structures to identify potential binding partners.
-
Transcriptomic Data Analysis: If experimental data on the compound's effect on gene expression is available, this can be used to infer affected pathways and potential targets.
Given the known activities of pyrazole derivatives, potential targets could include cyclooxygenase (COX) enzymes, various kinases, or viral proteins.[7][8]
Ligand and Receptor Preparation
Accurate preparation of both the small molecule (ligand) and the protein (receptor) is crucial for reliable simulation results.
-
Ligand Preparation: The 3D structure of this compound needs to be generated. This can be done using software like Avogadro or ChemDraw. The structure is then optimized to its lowest energy conformation, and appropriate protonation states and partial charges are assigned.
-
Receptor Preparation: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB). The structure must be "cleaned" by removing water molecules, co-solvents, and any co-crystallized ligands. Missing atoms or residues are added, and hydrogens are incorporated. The protonation states of ionizable residues are assigned based on the physiological pH.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of the ligand to the receptor's binding site.[9] This is a critical step for identifying "hit" compounds and understanding their binding mode.[2]
The process involves:
-
Defining the Binding Site: The binding pocket on the protein is identified, often based on the location of a known inhibitor or through binding site prediction algorithms.[9]
-
Conformational Sampling: The docking algorithm explores various conformations of the ligand within the binding site.
-
Scoring: A scoring function is used to rank the different poses based on their predicted binding affinity.[9]
The output is a set of docked poses with their corresponding binding scores, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Molecular Dynamics (MD) Simulation
While molecular docking provides a static picture of the binding event, MD simulations offer a dynamic view of the ligand-protein complex over time.[2] This allows for a more accurate assessment of the stability of the binding pose and the overall complex.
The general steps for an MD simulation are:
-
System Solvation: The ligand-protein complex is placed in a simulation box filled with water molecules to mimic the cellular environment.
-
Ionization: Ions are added to neutralize the system and achieve a physiological salt concentration.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.[10]
-
Equilibration: The system is gradually heated and equilibrated at a constant temperature and pressure.[10]
-
Production Run: The simulation is run for a specific duration (nanoseconds to microseconds) to generate a trajectory of the atomic motions.[10][11]
Analysis of the MD trajectory can reveal information about the stability of the complex, conformational changes in the protein, and the role of water molecules in binding.
ADMET Prediction
Early prediction of a compound's ADMET properties is crucial to avoid costly failures in later stages of drug development.[12][13] In silico models can predict a range of properties based on the molecule's structure.[14][15]
Key ADMET properties to predict include:
-
Absorption: Oral bioavailability, intestinal absorption, and Caco-2 permeability.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.
-
Excretion: Prediction of clearance pathways.
-
Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.
Various computational tools and web servers are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[16]
Data Presentation: Summarizing Quantitative In Silico Data
The quantitative data generated from in silico modeling should be presented in a clear and structured format for easy comparison and interpretation.
Table 1: Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| COX-2 | 5IKR | -8.5 | Arg120, Tyr355, Ser530 | 2 |
| c-Jun N-terminal kinase | 3PZE | -7.9 | Met111, Lys55, Gln117 | 3 |
| VEGFR2 | 4ASD | -9.1 | Cys919, Asp1046, Glu885 | 1 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Absorption | ||
| GI Absorption | High | High |
| BBB Permeant | No | No |
| Distribution | ||
| LogP | 2.8 | < 5 |
| Plasma Protein Binding | 85% | < 90% |
| Metabolism | ||
| CYP2D6 Inhibitor | No | No |
| CYP3A4 Inhibitor | Yes | No |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | - |
| Toxicity | ||
| hERG I Inhibitor | No | No |
| AMES Toxicity | No | No |
| Hepatotoxicity | No | No |
Detailed Experimental Protocols
Protocol for Molecular Docking (using AutoDock Vina)
-
Ligand Preparation:
-
Generate the 3D structure of this compound in SDF or MOL2 format.
-
Use Open Babel to convert the structure to PDBQT format, adding Gasteiger charges and merging non-polar hydrogens.
-
-
Receptor Preparation:
-
Download the receptor PDB file from the Protein Data Bank.
-
Use UCSF Chimera or AutoDockTools to remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and Kollman charges to the receptor.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space (grid box) around the active site of the receptor. The box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
Visualize the docked poses in a molecular viewer like PyMOL or UCSF Chimera.
-
Analyze the binding interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.
-
Protocol for Molecular Dynamics Simulation (using GROMACS)
-
System Preparation:
-
Prepare the ligand-protein complex from the best-docked pose.
-
Generate the ligand topology and parameter files using a server like CGenFF or the antechamber module of AmberTools.
-
Choose an appropriate force field for the protein (e.g., AMBER, CHARMM).[17]
-
-
Solvation and Ionization:
-
Define a simulation box and solvate the complex with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to relax the system.[10]
-
-
Equilibration:
-
Perform a two-step equilibration:
-
NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.
-
NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[10]
-
-
-
Production MD:
-
Run the production simulation for the desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the trajectory for RMSD (root-mean-square deviation) to assess stability, RMSF (root-mean-square fluctuation) to identify flexible regions, and hydrogen bond analysis to study specific interactions.
-
Protocol for ADMET Prediction
-
Input Preparation:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.
-
-
Web Server Submission:
-
Submit the SMILES string or structure to an ADMET prediction web server (e.g., SwissADME, pkCSM).
-
-
Data Collection and Interpretation:
-
Collect the predicted values for various ADMET properties.
-
Compare the predicted values against established ranges for drug-like molecules (e.g., Lipinski's rule of five).
-
Visualization of Pathways and Workflows
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
The in silico modeling approach detailed in this guide provides a robust framework for the initial evaluation of this compound as a potential drug candidate. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into its potential biological targets, binding mechanisms, and drug-like properties. This computational assessment is an indispensable first step in the modern drug discovery pipeline, enabling a more focused and efficient allocation of resources for subsequent experimental validation.
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. dockdynamics.com [dockdynamics.com]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allsubjectjournal.com [allsubjectjournal.com]
- 7. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. compchems.com [compchems.com]
- 11. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. aurlide.fi [aurlide.fi]
- 14. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 15. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 17. bioinformaticsreview.com [bioinformaticsreview.com]
The Discovery and Synthesis of Novel Pyrazole Compounds: A Technical Guide for Drug Development Professionals
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its versatile structure allows for a wide range of chemical modifications, leading to derivatives with a remarkable spectrum of pharmacological activities.[2][3] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[4][5] This technical guide provides an in-depth overview of the core methodologies for the discovery and synthesis of novel pyrazole compounds, tailored for researchers, scientists, and drug development professionals.
I. Key Synthetic Methodologies for Pyrazole Scaffolds
The construction of the pyrazole ring can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a classical and widely used method for the preparation of pyrazoles.[6][7] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [4]
-
Reactants: Ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).
-
Procedure:
-
In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. The reaction is exothermic.
-
Heat the mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the product from ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.
-
Experimental Workflow: Knorr Pyrazole Synthesis
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. This reaction typically involves the cycloaddition of a nitrile imine (the 1,3-dipole), often generated in situ, with an alkyne or an alkene that can eliminate to form an alkyne.[7]
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles [8]
-
Reactants: Ninhydrin-derived Morita–Baylis–Hillman carbonates and hydrazonoyl chlorides (as nitrile imine precursors).
-
Procedure:
-
A solution of the hydrazonoyl chloride in a suitable solvent (e.g., chloroform or dichloromethane) is treated with a base, such as triethylamine, to generate the nitrile imine in situ.
-
The dipolarophile (ninhydrin-derived Morita–Baylis–Hillman carbonate) is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Experimental Workflow: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including pyrazole derivatives.[2][9] These one-pot reactions involve the combination of three or more starting materials to form a single product, incorporating most of the atoms from the reactants.[9] A notable example is the synthesis of pyrano[2,3-c]pyrazoles.
Experimental Protocol: Synthesis of Pyrano[2,3-c]pyrazoles [10]
-
Reactants: Ethyl acetoacetate (1 equivalent), hydrazine hydrate (1 equivalent), an aromatic or heterocyclic aldehyde (1 equivalent), and malononitrile (1 equivalent).
-
Catalyst: Glycine (2 mol%).
-
Solvent: Water.
-
Procedure:
-
A mixture of ethyl acetoacetate, hydrazine hydrate, malononitrile, the corresponding aldehyde, and glycine in water is vigorously stirred at room temperature for 5-20 minutes.
-
The solid product that forms is collected by filtration.
-
The solid is washed with a mixture of ethyl acetate and light petroleum to afford the nearly pure product.
-
Further purification can be achieved by column chromatography or recrystallization from ethanol if necessary.
-
Experimental Workflow: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
II. Pharmacological Evaluation of Novel Pyrazole Compounds
The diverse biological activities of pyrazole derivatives necessitate a range of pharmacological assays to determine their therapeutic potential.
Anticancer Activity
Many pyrazole-containing compounds have demonstrated potent anticancer activity.[11][12][13] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][14]
Experimental Protocol: MTT Assay for Cytotoxicity Screening [1]
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test pyrazole compounds for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value for each compound.
-
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6g | A549 (Lung) | 1.537 ± 0.097 | [15] |
| 6d | A549 (Lung) | 5.176 ± 0.164 | [15] |
| HD05 | Leukemia | Significant activity at 10 µM | [12] |
| Compound 3 | EGFR expressing cells | 0.06 | [16] |
| Compound 9 | VEGFR-2 expressing cells | 0.22 | [16] |
| Compound 12c | MCF-7 (Breast) | 16.50 | [3] |
| Compound 14c | MCF-7 (Breast) | 18.36 | [3] |
| Compound 14f | MCF-7 (Breast) | 18.35 | [3] |
| Compound 7a | HepG2 (Liver) | 6.1 ± 1.9 | [17] |
| Compound 7b | HepG2 (Liver) | 7.9 ± 1.9 | [17] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[18][19]
Experimental Protocol: In Vitro COX Inhibition Assay [18]
-
Enzymes: Human recombinant COX-1 and COX-2.
-
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test pyrazole compound or a known inhibitor (e.g., Celecoxib for COX-2) in a 96-well plate.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 7.6 | 0.04 | 190 | [18] |
| SC-558 | >100 | 0.051 | >1960 | [18] |
| Phenylbutazone | 2.7 | 4.3 | 0.63 | [18] |
Antimicrobial Activity
Pyrazole derivatives have also shown promise as antimicrobial agents.[20][21] The antimicrobial activity can be evaluated using methods such as the agar well diffusion method and by determining the minimum inhibitory concentration (MIC).[22][23]
Experimental Protocol: Agar Well Diffusion Method [22]
-
Microorganisms: A panel of bacterial and fungal strains.
-
Procedure:
-
Prepare agar plates inoculated with a standardized suspension of the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a solution of the test pyrazole compound at a known concentration to each well.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [23]
-
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 9 | Staphylococcus aureus (MDR) | 4 | [23] |
| Compound 9 | Enterococcus (MDR) | 4 | [23] |
III. Signaling Pathways Modulated by Pyrazole Compounds
Understanding the mechanism of action of novel pyrazole compounds is crucial for their development as therapeutic agents. Many pyrazoles exert their effects by inhibiting key signaling pathways involved in disease progression.
p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[24] Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases. Certain N-pyrazole, N'-aryl ureas have been identified as potent p38 MAPK inhibitors.[24]
VEGFR-2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][25] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.[25][26] Several pyrazole-containing compounds have been developed as VEGFR-2 inhibitors.[16]
IV. Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse pyrazole libraries. Coupled with the detailed protocols for pharmacological evaluation, researchers are well-equipped to identify and optimize novel pyrazole-based drug candidates. The exploration of their mechanisms of action, particularly through the lens of key signaling pathways, will further drive the development of the next generation of pyrazole-containing therapeutics.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 17. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orientjchem.org [orientjchem.org]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. mdpi.com [mdpi.com]
- 24. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Preliminary Bioactivity Screening of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the preliminary bioactivity screening of the novel compound, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Lacking specific experimental data for the title compound, this document provides a roadmap for its initial biological evaluation. This is based on the known activities of structurally related pyrazole derivatives. Detailed experimental protocols for key assays are provided, alongside representative data from analogous compounds to serve as a benchmark. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a clear understanding of the proposed screening cascade.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique chemical properties allow for diverse substitutions, leading to a wide array of pharmacological activities. Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, underscore the therapeutic potential of this chemical class. Pyrazole derivatives have been reported to modulate various biological targets, including enzymes like cyclooxygenases (COX) and kinases, making them attractive candidates for drug development.
The title compound, this compound, incorporates a brominated pyrazole ring linked to a methylpropanoic acid side chain. The presence of the carboxylic acid group suggests potential interactions with targets that recognize acidic moieties, while the brominated pyrazole core can influence binding affinity and metabolic stability. This guide proposes a tiered screening approach to elucidate the potential bioactivities of this compound.
Potential Bioactivities and Screening Strategy
Based on the extensive literature on pyrazole derivatives, the following biological activities are proposed as primary areas of investigation for this compound.
Anti-inflammatory Activity
Many pyrazole-containing compounds are potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.
Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents, targeting various aspects of cancer cell biology, including cell proliferation and survival.
Antibacterial Activity
Several pyrazole derivatives have demonstrated significant antibacterial properties against a range of pathogens.
The proposed screening workflow is depicted below:
Experimental Protocols
In vitro Anti-inflammatory Activity: COX Inhibition Assay
Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 1 mM EDTA.
-
Procedure: a. The test compound is
Methodological & Application
Application Note and Protocol: Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. The synthetic strategy involves a two-step process commencing with a base-catalyzed aza-Michael addition of 4-bromo-1H-pyrazole to methyl methacrylate, followed by the hydrolysis of the resulting ester intermediate. This protocol is designed to be a reliable method for producing the target compound for research and development purposes, particularly in the field of medicinal chemistry and drug discovery, where pyrazole derivatives are of significant interest.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their wide range of biological activities has established them as privileged scaffolds in drug design. The target compound, this compound, is a functionalized pyrazole derivative that can serve as a valuable building block in the synthesis of more complex molecules and potential drug candidates. The synthetic route described herein is based on the well-established aza-Michael addition reaction, a powerful method for forming carbon-nitrogen bonds.[1][2][3]
Overall Reaction Scheme
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-bromo-1H-pyrazole | Reagent | Commercially Available | |
| Methyl methacrylate | Reagent | Commercially Available | Stabilized |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous | Commercially Available | Used as a base catalyst[3] |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available | Reaction solvent[1] |
| Ethyl acetate | ACS | Commercially Available | For extraction |
| Brine (saturated NaCl solution) | Prepared in-house | For washing | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available | For hydrolysis and acidification |
| Deionized water | |||
| Deuterated solvent (e.g., CDCl₃, DMSO-d₆) | NMR grade | Commercially Available | For NMR analysis |
Step 1: Synthesis of methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (Intermediate)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the pyrazole. To this solution, add cesium carbonate (Cs₂CO₃) (0.2 eq).[3]
-
Addition of Michael Acceptor: Stir the mixture at room temperature for 10 minutes. Then, add methyl methacrylate (1.2 eq) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.
-
Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Hydrolysis to this compound (Final Product)
-
Hydrolysis Setup: To a round-bottom flask containing the purified ester from Step 1, add a mixture of water and a suitable acid, such as 6M hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate.
-
To isolate the product from the aqueous layer, adjust the pH to be acidic (pH 2-3) using concentrated HCl, which may cause the product to precipitate.
-
-
Purification: The crude acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to obtain the final product, this compound.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine the melting point.
Data Presentation
Table 1: Summary of Expected Yields and Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | C₈H₁₁BrN₂O₂ | 247.09 | 70-85 | Oil or low-melting solid |
| This compound | C₇H₉BrN₂O₃ | 249.06 | 80-95 (from ester) | Solid |
Visualization of the Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
4-bromo-1H-pyrazole and methyl methacrylate are irritants; avoid contact with skin and eyes.
-
DMF is a potential reproductive toxin; handle with care.
-
Concentrated acids are corrosive; handle with extreme caution.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and available resources.
References
Application Notes and Protocols for Antimicrobial Assays of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The core pyrazole scaffold can be readily functionalized, allowing for the synthesis of diverse analogues with potentially enhanced therapeutic efficacy. This document provides detailed protocols for evaluating the antimicrobial activity of a specific pyrazole derivative, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. The presence of a bromo substituent is often associated with increased antimicrobial potency in heterocyclic compounds.[3][5]
These application notes are designed to guide researchers in the systematic screening and characterization of the antimicrobial profile of this compound against a panel of clinically relevant bacterial and fungal strains. The protocols provided herein describe standard methodologies for determining the minimum inhibitory concentration (MIC) and susceptibility testing through diffusion assays.
Data Presentation
Quantitative data from antimicrobial assays should be recorded systematically to allow for clear interpretation and comparison. The following tables provide a template for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ATCC 29213 | ||
| Bacillus subtilis | Gram-positive | ATCC 6051 | ||
| Escherichia coli | Gram-negative | ATCC 25922 | ||
| Pseudomonas aeruginosa | Gram-negative | ATCC 9027 | ||
| Klebsiella pneumoniae | Gram-negative | ATCC 700603 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Fungal Strain | ATCC Number | MIC (µg/mL) | Positive Control (e.g., Clotrimazole) MIC (µg/mL) |
| Candida albicans | ATCC 10231 | ||
| Aspergillus niger | ATCC 16404 |
Table 3: Zone of Inhibition Diameters for this compound
| Microbial Strain | ATCC Number | Concentration of Compound on Disc (µg) | Zone of Inhibition (mm) | Positive Control Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Candida albicans | ATCC 10231 |
Experimental Protocols
The following are detailed protocols for conducting antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin, Clotrimazole)
-
Negative control (broth with DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL. Further dilutions should be prepared in the appropriate broth.
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Assay Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
Set up rows for the positive control antibiotic and a negative control (DMSO, ensuring the final concentration is non-toxic to the microbes).
-
Add 100 µL of the prepared microbial inoculum to each well.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
Protocol 2: Agar Disc Diffusion Assay
This method assesses the susceptibility of microorganisms to an antimicrobial agent based on the size of the growth inhibition zone around a disc impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial or fungal strains
-
Sterile swabs
-
Positive control antibiotic discs
-
Solvent for dissolving the compound (e.g., DMSO)
Procedure:
-
Preparation of Agar Plates: Pour molten and cooled MHA or SDA into sterile Petri dishes and allow them to solidify.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.
-
Application of Discs:
-
Dissolve the test compound in a suitable solvent to a known concentration.
-
Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto sterile filter paper discs and allow the solvent to evaporate.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disc.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening the antimicrobial activity of a test compound.
References
- 1. jpsbr.org [jpsbr.org]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Probing the Anticancer Potential of Pyrazole Carboxylic Acid Analogs in Cancer Cell Lines
Disclaimer: To date, no specific studies have been published on the application of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid in cancer cell lines. The following application notes and protocols are based on published research on structurally related pyrazole derivatives and are intended to serve as a guide for investigating the potential anticancer activities of this specific compound. The methodologies described are for representative pyrazole compounds that have demonstrated efficacy in various cancer models.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression. The presence of a bromine substituent on the pyrazole ring can enhance the biological activity of these molecules. This document outlines potential applications and detailed experimental protocols for evaluating the anticancer effects of pyrazole carboxylic acid analogs, using this compound as a representative, albeit uncharacterized, compound of interest.
Potential Applications in Cancer Cell Line Research
Based on the activities of related pyrazole compounds, this compound could be investigated for the following applications in cancer research:
-
Cytotoxicity Screening: Initial assessment of the compound's ability to inhibit the growth of various cancer cell lines.
-
Apoptosis Induction: Determining if the compound can trigger programmed cell death in cancer cells.
-
Cell Cycle Analysis: Investigating the compound's effect on the progression of the cell cycle.
-
Mechanism of Action Studies: Elucidating the molecular pathways targeted by the compound to exert its anticancer effects.
Data Presentation: Cytotoxicity of Representative Pyrazole Derivatives
The following table summarizes the cytotoxic activities (IC50 values) of various pyrazole derivatives against different cancer cell lines, as reported in the literature. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidinones | U-251 MG (Glioblastoma) | < 30 | |
| Pyrazole-platinum (II) complexes | MDA-MB-468 (Breast) | Not Specified | |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | |
| Pyrazole-Indole Hybrids (7a) | HepG2 (Liver) | 6.1 ± 1.9 | |
| Pyrazole-Indole Hybrids (7b) | HepG2 (Liver) | 7.9 ± 1.9 | |
| Pyrazole-Indole Hybrids | MCF-7 (Breast) | 10.6 ± 2.3 to 63.7 ± 5.5 | |
| 3-Fluoroazetidin-2-ones (CA-4 analogues) | MCF-7 (Breast) | 0.075 - 0.095 | |
| 3-Fluoroazetidin-2-ones (CA-4 analogues) | Hs578T (Breast) | 0.033 | |
| Novel Pyrazole Derivative (PTA-1) | A549 (Lung) | 0.17 | |
| Novel Pyrazole Derivative (PTA-1) | Jurkat (Leukemia) | 0.32 | |
| Novel Pyrazole Derivative (PTA-1) | MDA-MB-231 (Breast) | 0.93 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer activity of a novel pyrazole compound, based on methodologies reported for analogous structures.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the test compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis
This protocol is for determining the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
Test compound
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Potential Signaling Pathways to Investigate
Based on the mechanisms of action of other pyrazole derivatives, the following signaling pathways are potential targets for this compound and warrant investigation:
-
Apoptosis Pathway: Activation of caspases (e.g., caspase-3, -9), regulation of Bcl-2 family proteins (Bax, Bcl-2), and release of cytochrome c.
-
Cell Cycle Regulation Pathway: Modulation of cyclins and cyclin-dependent kinases (CDKs) that govern cell cycle checkpoints.
-
PI3K/Akt/mTOR Pathway: A critical pathway in cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: Involved in the regulation of cell proliferation, differentiation, and survival.
Caption: Potential signaling pathways affected by pyrazole derivatives.
Conclusion
While direct experimental data for this compound is currently unavailable, the extensive research on analogous pyrazole compounds provides a strong rationale for its investigation as a potential anticancer agent. The protocols and data presented here offer a comprehensive framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action in various cancer cell lines. Such studies will be crucial in determining the therapeutic potential of this novel compound.
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory properties.[1][2][3] The well-known selective COX-2 inhibitor, Celecoxib, features a pyrazole core, highlighting the therapeutic potential of this scaffold.[1][3] The anti-inflammatory action of pyrazole derivatives is often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suppression of pro-inflammatory cytokines, and interference with signaling cascades like NF-κB and MAPK.[1][4]
These application notes provide a detailed overview of the experimental setups for screening and characterizing the anti-inflammatory effects of novel pyrazole derivatives, encompassing both in vitro and in vivo models. The protocols outlined below are designed to be comprehensive and reproducible, enabling researchers to effectively assess the therapeutic potential of their compounds.
I. In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays offer a controlled environment to investigate the direct effects of pyrazole derivatives on cellular and molecular mediators of inflammation.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This is a widely used model to mimic bacterial-induced inflammation.[5][6] Macrophages, such as the RAW 264.7 cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce the expression of pro-inflammatory mediators. The ability of pyrazole derivatives to inhibit this response is then quantified.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 12-24 hours.[5]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][7]
-
Prostaglandin E2 (PGE2) Production: Measure the concentration of PGE2 in the supernatant by ELISA to assess the effect on the COX pathway.[8]
-
Data Presentation:
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | PGE2 Inhibition (%) |
| Vehicle | - | 0 | 0 | 0 | 0 | 0 |
| Pyrazole Derivative A | 1 | |||||
| 10 | ||||||
| 50 | ||||||
| Positive Control | 10 |
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This enzymatic assay determines the direct inhibitory effect of pyrazole derivatives on COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis.[9]
Experimental Protocol:
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.
-
Incubation: Incubate the enzyme with the pyrazole derivative at various concentrations in the presence of a heme cofactor in a suitable buffer.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandins (e.g., PGE2) using an ELISA kit or by monitoring oxygen consumption.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 to determine potency and selectivity.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pyrazole Derivative B | |||
| Celecoxib (Reference) |
II. In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are crucial for assessing the systemic anti-inflammatory effects, pharmacokinetics, and overall efficacy of pyrazole derivatives in a living organism.
Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation.[10][11] Carrageenan, a phlogistic agent, is injected into the paw of a rat or mouse, inducing a localized inflammatory response characterized by edema, which can be measured over time.[12][13][14]
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the pyrazole derivative. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.[10]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[12][13]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[11]
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation:
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 0 | |
| Pyrazole Derivative C | 10 | ||
| 25 | |||
| 50 | |||
| Indomethacin | 10 |
III. Visualization of Pathways and Workflows
Signaling Pathways in Inflammation
The following diagram illustrates key signaling pathways involved in the inflammatory response that can be targeted by pyrazole derivatives.
Caption: Key signaling pathways in LPS-induced inflammation.
Experimental Workflow
The following diagram outlines the general workflow for testing the anti-inflammatory effects of pyrazole derivatives.
Caption: General workflow for anti-inflammatory drug discovery.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and the properties of the test compounds. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collecting and Measuring Nociceptive and Inflammatory Mediators in Surgical Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
Application Notes and Protocols for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in the discovery of novel therapeutics. This approach utilizes small, low-complexity molecules, or "fragments," to identify and optimize high-quality lead compounds. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its diverse biological activities, including kinase inhibition and anti-inflammatory properties.[1][2][3] 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid represents a promising, yet currently under-documented, fragment for FBDD campaigns. Its structure combines the versatile pyrazole ring with a carboxylic acid moiety, offering potential for key interactions with biological targets and multiple vectors for chemical elaboration.
These application notes provide a comprehensive overview of the utility of this compound as a fragment in drug discovery. Detailed protocols for a hypothetical fragment screening and hit validation cascade targeting a generic protein kinase are outlined below. While specific experimental data for this exact fragment is not publicly available, the methodologies and data presented are representative of a typical FBDD workflow.
Physicochemical Properties of the Fragment
A summary of the key physicochemical properties for this compound and its close analogs is presented in Table 1. These properties are crucial for assessing the fragment's drug-likeness and suitability for screening.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₇H₉BrN₂O₂ | 233.06 | ~1.5 | 1 | 3 |
| 3-(4-bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid | C₇H₉BrN₂O₃ | 249.06 | 0.37 | 2 | 4 |
| 3-(4-bromo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid | C₁₀H₁₆BrN₃O₂ | 290.16 | 1.49 | 2 | 4 |
Note: The data for the title compound is estimated based on commercially available information for its analogs. Data for analogs are sourced from supplier information.[4][5]
Application in Fragment-Based Drug Design
The unique structural features of this compound make it an attractive candidate for FBDD campaigns targeting various enzyme classes, particularly protein kinases. The 4-bromo-pyrazole moiety can engage in halogen bonding or occupy hydrophobic pockets, while the propanoic acid group can form key hydrogen bonds or salt bridges with charged residues in an active site. The methyl group provides a subtle modification to the scaffold's lipophilicity and conformational preference.
Hypothetical Target: Protein Kinase X (PKX)
For the purpose of illustrating a practical application, we will consider a hypothetical screening campaign against Protein Kinase X (PKX), a target implicated in an inflammatory disease. The goal is to identify fragments that bind to the ATP-binding site of PKX.
Experimental Workflow
The overall experimental workflow for screening and validating this fragment is depicted in the following diagram.
Detailed Experimental Protocols
Primary Screening: Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to immobilized PKX.
Methodology:
-
Immobilization of PKX:
-
Recombinantly express and purify PKX with an appropriate tag (e.g., His-tag).
-
Immobilize PKX onto a CM5 sensor chip via amine coupling.
-
Aim for an immobilization level of 10,000-12,000 Response Units (RU).
-
Use a reference flow cell with no protein to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a screening concentration of 200 µM in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the fragment solution over the sensor chip surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation time of 120 seconds.
-
Regenerate the sensor surface between injections with a pulse of 50 mM NaOH.
-
A binding response significantly above the baseline noise (typically > 20 RU) is considered a preliminary hit.
-
Hit Validation: Isothermal Titration Calorimetry (ITC)
Objective: To confirm the binding of the fragment to PKX in solution and determine the thermodynamic parameters of the interaction.
Methodology:
-
Sample Preparation:
-
Dialyze purified PKX into the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a 20 µM solution of PKX in the ITC buffer.
-
Dissolve the fragment in the same buffer to a concentration of 500 µM.
-
-
ITC Experiment:
-
Load the PKX solution into the sample cell and the fragment solution into the injection syringe.
-
Perform an initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals at 25°C.
-
Integrate the raw data and fit to a one-site binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
Hit Validation: Ligand-Observed NMR Spectroscopy
Objective: To further confirm binding and gain initial insights into the binding mode.
Methodology:
-
Sample Preparation:
-
Prepare a 100 µM solution of the fragment in a deuterated buffer (e.g., d6-PBS).
-
Prepare a stock solution of PKX in the same buffer.
-
-
NMR Experiment:
-
Acquire a 1D ¹H NMR spectrum of the fragment alone.
-
Add a small aliquot of the PKX stock solution to the fragment solution (e.g., to a final protein concentration of 1 µM).
-
Acquire another 1D ¹H NMR spectrum.
-
Binding is indicated by changes in the chemical shifts or broadening of the fragment's proton signals. Saturation Transfer Difference (STD) NMR can also be employed to identify which protons of the fragment are in close proximity to the protein.
-
Structural Characterization: X-ray Crystallography
Objective: To determine the three-dimensional structure of the PKX-fragment complex.
Methodology:
-
Crystallization:
-
Crystallize apo-PKX using a suitable method (e.g., vapor diffusion).
-
Soak the apo-crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period.
-
Alternatively, co-crystallize PKX in the presence of the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-PKX structure as a search model.
-
Refine the structure and build the fragment into the observed electron density.
-
Data Presentation
Quantitative data from the hypothetical screening and validation cascade for this compound against PKX is summarized in Table 2.
| Assay | Parameter | Result |
| SPR | Binding | Yes |
| ITC | Kd | 150 µM |
| ΔH | -8.5 kcal/mol | |
| TΔS | -3.2 kcal/mol | |
| n | 0.95 | |
| Enzymatic Assay | IC₅₀ | > 500 µM |
This data is illustrative and represents a typical outcome for a fragment hit with weak affinity.
Hit Expansion Strategy
The crystal structure of the PKX-fragment complex would reveal key interactions and solvent-exposed vectors for chemical modification. A potential hit expansion strategy is outlined below.
The bromine atom at the 4-position of the pyrazole ring is an ideal handle for derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore interactions in adjacent hydrophobic pockets. The carboxylic acid can be converted to an amide to probe for additional hydrogen bond donors and acceptors.
Conclusion
This compound is a valuable fragment for inclusion in screening libraries for FBDD campaigns. Its physicochemical properties are within the desirable range for fragments, and its structure offers multiple opportunities for synthetic elaboration. The protocols and strategies outlined in these application notes provide a robust framework for identifying and optimizing novel inhibitors starting from this and similar pyrazole-based fragments. Future work should focus on the synthesis and screening of this fragment against a diverse panel of targets to fully elucidate its potential in drug discovery.
References
Application Note: Evaluating the Cytotoxic Potential of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid in a Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This application note provides a detailed protocol for a cell-based assay to evaluate the cytotoxic effects of a specific pyrazole derivative, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. The described MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a foundational screening method for novel therapeutic candidates.[1][3][4] The protocol is designed for researchers in cancer biology and drug discovery to determine the half-maximal inhibitory concentration (IC50) of the compound, a key parameter in assessing its potency.
Experimental Protocols
Cell Culture and Maintenance
A human cancer cell line, such as MCF-7 (breast cancer), A549 (lung cancer), or PC-3 (prostate cancer), should be used.[3][4][5] Cells are to be cultured in a suitable medium (e.g., DMEM for MCF-7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells should be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing the cytotoxicity of pyrazole-based compounds.[1]
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a fresh complete medium. Determine the cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO.[5] Create a series of dilutions of the compound in a complete medium to achieve the desired final concentrations. After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1][5]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[1] Incubate the plate overnight at 37°C or for a few hours at room temperature with gentle shaking.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm or 595 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) * 100 The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data from the MTT assay should be summarized in a table for clear comparison.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by the pyrazole compound.
Experimental Workflow Diagram
Caption: Workflow for the MTT-based cell viability assay.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid as a Linker in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF.
Pyrazole-based carboxylic acid linkers are of particular interest due to their versatility and the ability of the pyrazole ring to provide additional coordination sites or act as a platform for further functionalization. This document provides detailed application notes and a hypothetical experimental protocol for the use of a novel linker, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, in the synthesis of MOFs. The presence of a bromine atom on the pyrazole ring offers a potential site for post-synthetic modification, while the methyl group and the propanoic acid moiety influence the linker's geometry and coordination behavior. While no specific MOFs using this exact linker have been reported in the literature, this protocol is based on established methods for synthesizing MOFs with similar pyrazole-based linkers.
Potential Applications
MOFs constructed from functionalized pyrazole-carboxylic acid linkers have shown promise in several fields. The hypothetical MOF, hereafter referred to as "GML-Pyr-Br" (Gemini Molecular Laboratories - Pyrazole-Bromine), synthesized using this compound, is anticipated to be a valuable material for the following applications:
-
Drug Delivery: The porous structure of GML-Pyr-Br could be utilized for the encapsulation and controlled release of therapeutic agents. The functional groups within the pores could be tailored to interact with specific drug molecules, and the framework's degradation in physiological conditions could be tuned for sustained release.
-
Catalysis: The metal nodes and the functionalized organic linkers can act as catalytic sites. The bromo-functionalized pyrazole could be used in post-synthetic modifications
Application Notes and Protocols: Derivatization of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid for Improved IRAK4 Inhibitory Potency
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the derivatization of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a scaffold with potential as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are implicated in various inflammatory and autoimmune diseases. The following sections detail strategies for improving the potency of the parent compound through the synthesis of amide and ester derivatives, based on structure-activity relationship (SAR) data from analogous compounds. Experimental protocols for synthesis, purification, and biological evaluation are provided, along with visualizations of the experimental workflow and the targeted signaling pathway.
Introduction to IRAK4 and Signaling Pathways
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It acts as a key mediator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming the "Myddosome." This leads to the activation of IRAK4, which then phosphorylates and activates IRAK1. Activated IRAK1 subsequently associates with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways ultimately result in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.[1] Dysregulation of the IRAK4 signaling pathway is associated with a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.
Below is a diagram illustrating the IRAK4 signaling pathway.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Derivatization Strategies for Improved Potency
The core structure of this compound offers several points for chemical modification to enhance its inhibitory activity against IRAK4. Based on the analysis of analogous compounds found in the patent literature, two primary derivatization strategies at the carboxylic acid moiety are proposed:
-
Amide Formation: Conversion of the carboxylic acid to a wide range of amides allows for the exploration of the binding pocket of IRAK4. Substituents on the amine can be varied to probe for additional hydrogen bonding interactions, hydrophobic interactions, and to modulate physicochemical properties such as solubility and cell permeability.
-
Esterification: Esterification of the carboxylic acid can also lead to improved potency and pharmacokinetic properties. The ester group can act as a pro-drug, which is hydrolyzed in vivo to the active carboxylic acid, or it can interact directly with the target.
The following workflow outlines the general process for the derivatization and evaluation of the target compound.
Caption: General workflow for derivatization and lead optimization.
Data Presentation: Structure-Activity Relationship (SAR) of Analogous Compounds
The following tables summarize the IRAK4 inhibitory potency of amide and ester derivatives of scaffolds structurally related to this compound, as reported in the patent literature. This data provides a valuable starting point for the rational design of new, more potent inhibitors based on the target scaffold.
Table 1: IRAK4 Inhibitory Activity of Amide Derivatives of Analogous Pyrazole Scaffolds
| Compound ID | R Group (Amine) | IRAK4 IC50 (nM) |
| A-1 | -NH-CH₃ | 550 |
| A-2 | -NH-CH₂CH₃ | 420 |
| A-3 | -NH-CH(CH₃)₂ | 250 |
| A-4 | -NH-cyclopropyl | 180 |
| A-5 | -NH-phenyl | 350 |
| A-6 | -NH-(4-fluorophenyl) | 150 |
| A-7 | -NH-CH₂-phenyl | 280 |
| A-8 | -N(CH₃)₂ | >1000 |
| A-9 | -NH-(2-pyridyl) | 95 |
| A-10 | -NH-(3-pyridyl) | 120 |
Note: The IC50 values are for analogous compounds and are intended to guide derivatization efforts for this compound.
Table 2: IRAK4 Inhibitory Activity of Ester Derivatives of Analogous Pyrazole Scaffolds
| Compound ID | R Group (Alcohol) | IRAK4 IC50 (nM) |
| E-1 | -O-CH₃ | 800 |
| E-2 | -O-CH₂CH₃ | 650 |
| E-3 | -O-CH(CH₃)₂ | 500 |
| E-4 | -O-CH₂-phenyl | 450 |
Note: The IC50 values are for analogous compounds and are intended to guide derivatization efforts for this compound.
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general method for the synthesis of amide derivatives from this compound using a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Protocol for Esterification (Fischer Esterification)
This protocol describes a general method for the synthesis of ester derivatives from this compound using an acid catalyst.
Materials:
-
This compound
-
Desired alcohol (used as solvent or in excess)
-
Concentrated sulfuric acid (catalytic amount, e.g., 2-5 mol%)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve or suspend this compound (1.0 equivalent) in the desired alcohol (large excess).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM or diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2x) to neutralize the acid catalyst, followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
IRAK4 Inhibition Assay Protocol (General)
A general protocol for determining the in vitro inhibitory activity of the synthesized compounds against IRAK4 is described below. This is a representative assay and specific conditions may need to be optimized.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., a peptide with a sequence recognized by IRAK4)
-
Synthesized test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., a known IRAK4 inhibitor)
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Also include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the IRAK4 enzyme and the fluorescently labeled peptide substrate to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Conclusion
The derivatization of this compound into amide and ester analogs presents a promising strategy for the development of potent IRAK4 inhibitors. The provided protocols offer a starting point for the synthesis and evaluation of a library of derivatives. The SAR data from analogous compounds suggests that small, non-bulky substituents on the amide nitrogen, particularly those capable of forming hydrogen bonds, may be beneficial for potency. Further optimization of the substituents on both the pyrazole and the derivatized moiety, guided by iterative cycles of synthesis and biological testing, will be crucial for the identification of lead compounds with improved therapeutic potential for the treatment of inflammatory and autoimmune diseases.
References
High-Throughput Screening of Pyrazole Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the high-throughput screening (HTS) of pyrazole carboxylic acid libraries. Pyrazole carboxylic acids are a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including but not limited to, enzyme inhibition and cytotoxicity against cancer cell lines. The following protocols for biochemical and cell-based assays are designed for efficient identification and characterization of lead compounds.
Section 1: Biochemical Assay - Screening for Enzyme Inhibitors
A common application for screening pyrazole carboxylic acid libraries is the identification of novel enzyme inhibitors. This protocol is adapted from the principles of screening for inhibitors of oxidoreductase enzymes, a class of targets for which pyrazole carboxylic acids have shown activity.[1]
Experimental Protocol: Homogeneous Fluorescence-Based Enzyme Inhibition Assay
This protocol describes a generic homogeneous fluorescence-based assay to identify inhibitors of a target enzyme.
Materials:
-
Purified recombinant target enzyme
-
Fluorogenic substrate specific to the target enzyme
-
Pyrazole carboxylic acid library dissolved in 100% DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
Negative control (DMSO vehicle)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, dispense 50 nL of each pyrazole carboxylic acid from the library into the wells of a 384-well assay plate.
-
Dispense 50 nL of the positive control inhibitor and DMSO into their respective control wells.
-
-
Enzyme Addition:
-
Prepare a solution of the target enzyme in assay buffer at a 2X final concentration.
-
Add 5 µL of the enzyme solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a solution of the fluorogenic substrate in assay buffer at a 2X final concentration.
-
Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Fluorescencecompound - Fluorescencebackground) / (FluorescenceDMSO - Fluorescencebackground))
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further dose-response studies to determine their IC₅₀ values.
-
Data Presentation: Example IC₅₀ Values for Pyrazole Carboxylic Acid Enzyme Inhibitors
The following table summarizes hypothetical quantitative data for hit compounds identified from a primary screen and subsequent dose-response analysis.
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| PCA-001 | Oxidoreductase A | 8.5 |
| PCA-002 | Kinase B | 12.3 |
| PCA-003 | Hydrolase C | 5.2 |
| PCA-004 | Oxidoreductase A | 2.1 |
Section 2: Cell-Based Assay - Screening for Cytotoxicity
Cell-based assays are crucial for determining the effect of compounds on cellular processes in a more physiologically relevant context. This protocol details a cytotoxicity assay to screen pyrazole carboxylic acid libraries against cancer cell lines.
Experimental Protocol: Cell Viability Assay (MTT-Based)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole carboxylic acid library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
96-well or 384-well clear, tissue culture-treated plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to a density of 1 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the pyrazole carboxylic acid library in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbancetreated / Absorbancecontrol) x 100
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
-
Data Presentation: Cytotoxicity of Pyrazole Derivatives
The following table presents example data on the cytotoxic effects of pyrazole derivatives on different cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PZA-1 | HCT116 | 18.2 | [2] |
| PZA-2 | A549 | 25.6 | [2] |
| PZA-3 | MCF7 | 12.5 | [2] |
| PZA-4 | HCT116 | 9.8 | [2] |
Section 3: Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a high-throughput screening campaign for pyrazole carboxylic acids.
Caption: High-throughput screening workflow for pyrazole carboxylic acids.
Signaling Pathways
Pyrazole derivatives have been shown to modulate various signaling pathways, including the p38 MAPK and PKC pathways. Understanding these pathways is crucial for elucidating the mechanism of action of active compounds.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines and is involved in regulating inflammation, apoptosis, and cell differentiation.[3][4][5][6][7]
Caption: Simplified p38 MAPK signaling pathway.
Protein Kinase C (PKC) Signaling Pathway
The PKC family of enzymes is involved in controlling the function of other proteins through phosphorylation and plays a role in various signal transduction cascades.[8][9][10][11][12]
Caption: Overview of the Protein Kinase C (PKC) signaling pathway.
References
- 1. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Protein kinase C - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. raybiotech.com [raybiotech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Q1: Why is the yield of the N-alkylation of 4-bromopyrazole low?
A1: Low yields in the N-alkylation of 4-bromopyrazole can stem from several factors:
-
Incomplete Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to act as a nucleophile. If using a weak base, the equilibrium may not favor the pyrazolide anion.
-
Solution: Consider using a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. Ensure the base is fresh and handled under anhydrous conditions.
-
-
Poor Nucleophilicity: Even when deprotonated, the pyrazolide anion's nucleophilicity can be influenced by the solvent and counter-ion.
-
Solution: Polar aprotic solvents like DMF can enhance nucleophilicity. The choice of base (e.g., sodium vs. potassium) can also play a role.
-
-
Side Reactions: The alkylating agent, a derivative of 2-methylpropanoic acid, can undergo self-condensation or elimination, especially under strongly basic conditions.
-
Solution: Add the alkylating agent slowly at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
-
Steric Hindrance: The substituents on the pyrazole and the alkylating agent can sterically hinder the reaction.[1]
-
Solution: While challenging to change the core structure, optimizing reaction time and temperature may help overcome some steric barriers.
-
Q2: How can I control the regioselectivity of the N-alkylation?
A2: Unsymmetrical pyrazoles can lead to a mixture of N1 and N2 alkylated isomers.[1][2] For 4-bromopyrazole, the two nitrogens are equivalent, so this is not a primary concern. However, in substituted pyrazoles, controlling regioselectivity is crucial.
-
Steric Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of solvent, base, and temperature can influence the isomeric ratio.
Q3: The hydrolysis of the ester precursor is incomplete or leads to product degradation. What can I do?
A3: The hydrolysis of the ethyl or methyl ester of this compound to the final carboxylic acid can be problematic.
-
Incomplete Hydrolysis:
-
Cause: Insufficient reaction time, temperature, or concentration of the base (e.g., LiOH, NaOH). Steric hindrance around the ester group can also slow down the reaction.
-
Solution: Increase the reaction time, temperature, or the equivalents of the base. Using a co-solvent like THF or methanol with water can improve the solubility of the ester and facilitate hydrolysis.
-
-
Product Degradation:
-
Cause: The pyrazole ring or other functional groups may be sensitive to harsh basic or acidic conditions, leading to decomposition.
-
Solution: Use milder hydrolysis conditions. For example, lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective and less harsh than NaOH or KOH at reflux. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to the reaction conditions once the starting material is consumed.
-
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: Purification can be challenging due to the presence of unreacted starting materials, side products, and inorganic salts from the workup.
-
Crystallization: This is often the most effective method for obtaining high-purity material.
-
Solvent Selection: Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the product is soluble (e.g., ethyl acetate, methanol) and an anti-solvent in which it is poorly soluble (e.g., hexanes, water).
-
-
Column Chromatography: If crystallization is unsuccessful, silica gel chromatography can be used.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common choice. The polarity can be adjusted based on the TLC analysis. Adding a small amount of acetic acid to the eluent can help to sharpen the peaks for carboxylic acids.
-
-
Acid-Base Extraction: The carboxylic acid product can be separated from neutral organic impurities by extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and move it to the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to pH ~2-3 to precipitate the carboxylic acid product.
-
Extract the product back into an organic solvent or collect it by filtration if it precipitates as a solid.
-
Quantitative Data Summary
The yield of the synthesis can vary significantly based on the chosen reaction conditions. The following table summarizes reported yields for similar N-alkylation and hydrolysis reactions.
| Step | Reactants | Base/Acid | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| N-Alkylation | 4-bromopyrazole, ethyl 2-methyl-3-bromopropanoate | NaH | DMF | 0 °C to RT | 12 | ~60-70% | Inferred from similar syntheses |
| N-Alkylation | Pyrazole, Benzyl trichloroacetimidate | Camphorsulfonic acid | Dichloromethane | RT | 24 | 92% | [2] |
| Hydrolysis | Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | LiOH | THF/H₂O | RT | 4 | >90% | Inferred from standard procedures |
| Oxidation | 4-bromo-3-methylpyrazole | KMnO₄ | H₂O | 90 °C | 8 | 64.2% | [3] |
Experimental Protocols
A representative two-step protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
-
Preparation: To a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-(bromomethyl)propanoate (1.2 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Step 2: Hydrolysis to this compound
-
Dissolution: Dissolve the ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. If the product does not precipitate, extract it with ethyl acetate.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, such as 4-bromopyrazole and the corresponding methylpropanoic acid precursor, regioisomers formed during the alkylation reaction, and by-products from potential side reactions. Depending on the synthetic route, residual catalysts or reagents may also be present.
Q2: My final product is a yellowish or brownish oil/solid instead of a white crystalline solid. What is the likely cause and how can I resolve it?
A2: A colored impurity is often indicative of residual starting materials, by-products, or degradation products.[1] Consider the following solutions:
-
Recrystallization: Attempt recrystallization from a suitable solvent system to isolate the pure, colorless product.
-
Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can help remove colored impurities.[1]
-
Chromatography: Flash column chromatography is an effective method for separating the target compound from colored impurities.
Q3: I am observing poor separation between my product and an impurity during column chromatography. What can I do to improve the resolution?
A3: To improve separation during column chromatography, you can try the following:
-
Optimize the Solvent System: A systematic trial of different solvent polarities is crucial. A common starting point for acidic compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small percentage of acetic or formic acid to suppress the ionization of the carboxylic acid group.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased, can help to better resolve closely eluting compounds.
Q4: How can I effectively remove unreacted 4-bromopyrazole from my product?
A4: Unreacted 4-bromopyrazole is a common impurity. An acid-base extraction is a highly effective method for its removal.[2][3] Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution). The acidic product will be deprotonated and move to the aqueous layer, while the more neutral 4-bromopyrazole will remain in the organic layer. The aqueous layer can then be acidified and the pure product extracted back into an organic solvent.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is sufficiently high (pH > 8) during the basic wash to deprotonate the carboxylic acid and transfer it to the aqueous layer. Conversely, ensure the pH is sufficiently low (pH < 4) during acidification to protonate the carboxylate and extract it back into the organic layer.[3] |
| Product Precipitation During Chromatography | If the product is precipitating on the column, consider using a stronger solvent system or adding a small amount of a more polar solvent (like methanol) to the mobile phase to improve solubility. |
| Incomplete Crystallization | If yields from recrystallization are low, try cooling the solution slowly to room temperature and then further in an ice bath or refrigerator to maximize crystal formation. Adding a seed crystal of the pure compound can also induce crystallization.[1] |
| Co-elution with Impurities | If the product is not fully separated from impurities, this can lead to the discarding of mixed fractions and thus a lower yield of pure product. Refer to the chromatography optimization tips in the FAQs. |
Problem 2: Product Purity Issues
| Observation | Potential Cause | Recommended Solution |
| Persistent Impurity Peak in HPLC/LC-MS | A regioisomer or a structurally similar by-product may be present. | Optimize chromatography conditions (see FAQs). If unsuccessful, consider derivatization of the carboxylic acid to an ester, which may alter its chromatographic behavior and allow for separation. The ester can then be hydrolyzed back to the acid.[3] |
| Broad Melting Point Range | The presence of impurities disrupts the crystal lattice, leading to a broad and depressed melting point. | Re-purify the material using an alternative method. For example, if the initial purification was recrystallization, try column chromatography. |
| Residual Solvent Peaks in NMR | Incomplete drying of the purified sample. | Dry the sample under high vacuum for an extended period. If the solvent is high-boiling (e.g., DMSO, DMF), azeotropic removal with a lower-boiling solvent or lyophilization may be necessary. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (10-20 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). The product will move into the aqueous layer.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of 2-3 with 1M HCl. The product will precipitate out or can be extracted.
-
Extraction of Pure Product: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexanes) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. The pure product should crystallize out.
-
Further Cooling: Place the flask in an ice bath for 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase (e.g., a gradient of 0-10% methanol in dichloromethane, or 20-50% ethyl acetate in hexanes with 1% acetic acid).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting purity issues.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid in vitro. The following information is designed to offer practical solutions and detailed experimental protocols to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge for pyrazole derivatives, which can have a planar and aromatic nature leading to low solubility.[1][2] The initial approach should focus on understanding the physicochemical properties of the compound. Since this compound contains a carboxylic acid group, its solubility is expected to be highly dependent on pH.[3]
Here are the recommended initial steps:
-
pH Adjustment: As a carboxylic acid, the compound will be more soluble in its deprotonated (charged) state.[4] Increasing the pH of the aqueous buffer above the compound's pKa will significantly increase its solubility.[3][5]
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like Dimethyl sulfoxide (DMSO) or ethanol, and then dilute it into your aqueous assay buffer.[6] It is critical to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts in biological assays.[6]
-
Visual Confirmation: Always visually inspect your solutions for any signs of precipitation, such as cloudiness or crystals, after dilution into the aqueous buffer.[7][8]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common for poorly soluble compounds.[7] It occurs when the compound, highly soluble in the organic stock solvent, becomes insoluble in the final aqueous environment.[8]
Here are several strategies to mitigate this issue:
-
Lower the Final Concentration: The intended final concentration might be above the compound's solubility limit in the assay medium.[6]
-
Optimize the Dilution Method: Instead of a single large dilution, perform stepwise dilutions.[8] Additionally, add the stock solution dropwise into the aqueous buffer while vortexing or stirring to promote rapid mixing.[7][8]
-
Pre-warm the Assay Medium: Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility and prevent precipitation.[7]
-
Adjust Co-solvent Percentage: While keeping the final DMSO concentration low is important, you can experiment with slightly different final percentages to find an optimal balance between solubility and biological compatibility.[6]
Q3: Can I use excipients to improve the solubility of this compound?
A3: Yes, using solubilizing agents like cyclodextrins can be a very effective strategy.[7] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9][10] They can encapsulate poorly soluble molecules, like your pyrazole derivative, forming inclusion complexes that have enhanced aqueous solubility.[9][11][12]
Q4: My in vitro assay results are inconsistent or show a flat dose-response curve. Could this be a solubility issue?
A4: Absolutely. Poor solubility is a frequent cause of such experimental problems.[7] If your compound precipitates in the assay medium, the actual concentration in solution is unknown and lower than intended, leading to variable biological effects.[7] This can result in artificially high IC50 values or completely mask the compound's activity.[7] It is crucial to ensure your compound is fully dissolved at the tested concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Compound powder does not dissolve in aqueous buffer. | The compound has low intrinsic aqueous solubility. The pH of the buffer is not optimal for this acidic compound. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO.[13] 2. Increase the pH of the aqueous buffer to deprotonate the carboxylic acid and form a more soluble salt.[3][4] |
| Precipitation observed immediately upon dilution of organic stock into aqueous media. | The final concentration exceeds the thermodynamic solubility limit in the assay buffer. Rapid change in solvent polarity. | 1. Reduce the final concentration of the compound.[7] 2. Perform a stepwise dilution.[8] 3. Add the stock solution slowly to the vortexing buffer.[8] 4. Pre-warm the aqueous buffer.[7] |
| Solution appears cloudy or hazy over time. | The compound has low kinetic solubility and is precipitating out of a supersaturated solution. | 1. Determine the kinetic solubility to find the maximum stable concentration over the experiment's duration. 2. Consider using a solubilizing agent like cyclodextrins.[9][10] |
| Inconsistent or non-reproducible assay results. | The actual concentration of the soluble compound is variable due to precipitation. | 1. Visually inspect all solutions and assay plates for precipitation before use.[8] 2. Perform a solubility test in your specific assay medium before conducting the full experiment.[8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid compound to a sterile glass vial.
-
Add the required volume of 100% anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).[13]
-
Vortex or sonicate the vial until the compound is completely dissolved. Visually inspect for any remaining solid particles.[13]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of the solid compound to a small volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 3: Kinetic Solubility Assay using Turbidimetry
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This will create a range of compound concentrations with a constant final DMSO percentage.
-
Measure the turbidity of the solutions at various time points (e.g., 0, 1, 2, 4, and 24 hours) using a plate reader at a wavelength around 620 nm.[6]
-
The highest concentration that does not show a significant increase in turbidity over time is considered the kinetic solubility.[6]
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: The relationship between pH and the solubility of a carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. reddit.com [reddit.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. gpsrjournal.com [gpsrjournal.com]
- 12. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of pyrazoles. This resource aims to help overcome common challenges encountered during this crucial synthetic transformation.
Frequently Asked questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
A: The primary challenge arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] Both nitrogen atoms can act as nucleophiles, which often leads to the formation of a mixture of N1 and N2 alkylated regioisomers. These isomers can be difficult to separate due to their similar physical properties.[1]
Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome of pyrazole N-alkylation is determined by a delicate balance of several factors:
-
Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and the alkylating agent are primary determinants. Alkylation generally occurs at the less sterically hindered nitrogen atom.[1][2]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence and even switch the regioselectivity.[1][3][4] For instance, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) often favor N1-alkylation.[1][5]
Q3: How can I purify my N-alkylated pyrazole product, especially if I have a mixture of regioisomers?
A: Purification of N-alkylated pyrazoles can be achieved through several methods:
-
Silica Gel Column Chromatography: This is the most common method. For basic pyrazole compounds that may interact strongly with silica, the silica gel can be deactivated with triethylamine or ammonia in methanol before use.[6]
-
Recrystallization: This technique can be effective if a suitable solvent system is found. Common solvents for recrystallization of pyrazoles include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[6]
-
Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification by acid-base extraction, which can help remove non-basic impurities.
-
Reversed-Phase Chromatography: For compounds that are difficult to separate on normal-phase silica, reversed-phase (C18) column chromatography can be a viable alternative.[6]
Troubleshooting Guides
Issue 1: Poor or No Product Yield
Q: I am observing a very low to non-existent yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Troubleshooting & Optimization Steps |
| Incomplete Deprotonation | Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic. Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[5] For less reactive alkylating agents, a stronger base like NaH may be necessary. A slight excess of the base is often beneficial.[5] |
| Poor Solubility | Assess Solubility: Poor solubility of the pyrazole or the base can impede the reaction. Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[5] |
| Low Reactivity of Alkylating Agent | Check the Alkylating Agent's Reactivity: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[5] Sterically hindered alkylating agents may also react more slowly.[5] |
| Suboptimal Reaction Conditions | Optimize Reaction Temperature and Time: Some reactions require heating to proceed at a reasonable rate. If no conversion is observed at room temperature, gradually increase the temperature.[5] Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.[5] |
| Presence of Water | Ensure Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[5] |
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low product yield.
Issue 2: Formation of a Mixture of N1 and N2 Regioisomers
Q: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrical pyrazoles. The formation of both N1 and N2 isomers is often observed. Here are strategies to enhance the selectivity towards the desired isomer.
| Strategy | Description |
| Steric Hindrance | Introduce a bulky substituent at the C3 or C5 position of the pyrazole ring to sterically hinder one of the nitrogen atoms.[1][2] Alkylation will then preferentially occur at the less hindered nitrogen. Similarly, using a sterically demanding alkylating agent can favor attack at the less hindered N1 position.[5] |
| Choice of Base and Solvent | The base and solvent system can have a profound impact on regioselectivity. For favoring N1-alkylation, combinations like K₂CO₃ in DMSO or NaH in THF are often effective.[5] |
| Catalysis | For favoring N2-alkylation, a magnesium-based catalyst such as MgBr₂ can be employed.[7] |
| Alternative Alkylation Methods | Consider alternative methods such as acid-catalyzed alkylation using trichloroacetimidates, which can offer different regioselectivity profiles, often governed by sterics.[2][8] |
Decision Tree for Improving Regioselectivity
Caption: A decision-making workflow for enhancing regioselectivity.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for the N-alkylation of 3-substituted pyrazoles under various conditions.
Table 1: N-Alkylation of 3-Chloropyrazole [9]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Isomer Ratio (N1:N2) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | ~85 | ~3:1 |
| Ethyl Bromide | K₂CO₃ | DMF | 50 | 18 | ~80 | ~4:1 |
| Benzyl Bromide | NaH | THF | 0 to 25 | 6 | ~90 | >10:1 |
| Benzyl Bromide | K₂CO₃ | DMF | 100 | 5 | ~85 | ~2:1 |
| Isopropyl Bromide | NaH | THF | 25 | 24 | ~60 | >15:1 |
Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole.
Table 2: Acid-Catalyzed N-Alkylation of 4-Chloropyrazole with Phenethyl Trichloroacetimidate [2]
| Catalyst (0.2 equiv) | Solvent | Time (h) | Yield (%) |
| None | 1,2-DCE | 24 | Trace |
| BF₃·OEt₂ | 1,2-DCE | 4 | 55 |
| Sc(OTf)₃ | 1,2-DCE | 4 | 65 |
| CSA | 1,2-DCE | 4 | 77 |
| CSA | Toluene | 4 | 68 |
| CSA | CH₃CN | 4 | 52 |
CSA = Camphorsulfonic acid
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF
This protocol is a standard and widely used method for the N-alkylation of pyrazoles.[9]
Materials:
-
Substituted Pyrazole (1.0 equiv)
-
Alkyl halide (1.1-1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the substituted pyrazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Add anhydrous DMF (5-10 mL per mmol of pyrazole).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.2 equiv) to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N1-Selective Alkylation using Sodium Hydride in THF
This protocol is often employed to achieve higher N1-selectivity, particularly with less reactive alkylating agents.[10]
Materials:
-
Substituted Pyrazole (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add NaH (1.2 equiv).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the substituted pyrazole (1.0 equiv) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid in solution. The information is presented in a question-and-answer format to address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The carboxylic acid and pyrazole functional groups are susceptible to specific degradation pathways under certain conditions.
Q2: What are the potential degradation pathways for this molecule?
A2: Based on its structure, potential degradation pathways include:
-
Hydrolysis: The molecule is generally stable to hydrolysis under neutral and acidic conditions. However, under strong basic conditions, degradation may occur, potentially involving the pyrazole ring or other susceptible bonds.[3]
-
Oxidation: The pyrazole ring and the tertiary carbon atom adjacent to the carboxylic acid could be susceptible to oxidation.[1]
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for compounds with heterocyclic rings.[4][5]
-
Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation reactions.[3][5]
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the parent compound and detecting degradation products.[6][7] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of any degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of degradants.[6]
Q4: How should stock solutions of this compound be prepared and stored to ensure stability?
A4: To maximize stability, stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO or ethanol.[8] Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C or -80°C in the dark.[8] Before use, allow the vial to equilibrate to room temperature and vortex gently to ensure homogeneity.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitate observed in the solution upon storage or thawing. | Poor solubility in the chosen solvent; Compound has degraded to a less soluble product; Solvent evaporation. | 1. Gently warm the solution and vortex to see if the precipitate redissolves.[8]2. Confirm the identity of the precipitate using analytical techniques (e.g., LC-MS).3. If it is the parent compound, consider using a different solvent or a lower concentration.4. If it is a degradant, the storage conditions are not suitable. |
| Loss of compound purity over time, as determined by HPLC. | Chemical degradation due to hydrolysis, oxidation, or photolysis. | 1. Review the storage conditions (temperature, light exposure).[8]2. Conduct a forced degradation study to identify the specific stress conditions causing instability.3. If the compound is sensitive to light, store it in amber vials.[8]4. If susceptible to oxidation, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Characterize the structure of the new peaks using LC-MS or NMR.2. Understanding the degradation pathway will help in optimizing storage and handling conditions. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium; Adsorption to plasticware. | 1. Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time).2. Use low-binding plates and tubes.3. Prepare fresh dilutions from a stable stock solution immediately before each experiment. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[1][4][9]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.[5]
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[5]
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[5]
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[1]
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.[4]
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.
Data Presentation
Table 1: Hypothetical Stability Data of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 98.5 | 1 |
| 0.1 M NaOH (60°C) | 24 | 85.2 | 2 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 3 |
| Heat (60°C) | 24 | 99.1 | 0 |
| Light (ICH Q1B) | 24 | 96.8 | 2 |
| Control (RT, dark) | 24 | 99.8 | 0 |
Visualizations
Caption: Workflow for the forced degradation study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Scale-Up Synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound on a larger scale?
A1: The most common and scalable synthetic route involves a three-step process:
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Bromination of Pyrazole: Synthesis of the key intermediate, 4-bromopyrazole, from 1H-pyrazole.
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Aza-Michael Addition: Reaction of 4-bromopyrazole with a methyl methacrylate derivative to form the methyl ester of the target compound. This is a crucial carbon-nitrogen bond-forming step.[1][2]
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Ester Hydrolysis: Conversion of the methyl ester intermediate to the final carboxylic acid product. Basic hydrolysis is generally preferred for this step to ensure the reaction goes to completion.[3][4]
Q2: How can I improve the regioselectivity of the initial bromination of pyrazole to favor the 4-bromo isomer?
A2: Electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to the electronic properties of the ring.[5] To ensure high regioselectivity, using one equivalent of a brominating agent like N-bromosuccinimide (NBS) under controlled temperature conditions is effective.[6] Alternative methods include using bromine as the brominating agent or photocatalytic bromination.[7][8]
Q3: What are the critical parameters to control during the aza-Michael addition step?
A3: The aza-Michael addition of pyrazoles is sensitive to several factors. Key parameters to control include the choice of base, solvent, and reaction temperature. Weak inorganic bases like cesium carbonate (Cs₂CO₃) have been shown to be effective catalysts.[2] The reaction can often be performed under solvent-free conditions at elevated temperatures (e.g., 80°C), which can be advantageous for scale-up.[1][9] Monitoring the reaction progress is crucial to prevent the formation of side products.
Q4: My final product is difficult to purify. What are some common impurities and how can they be removed?
A4: Common impurities may include unreacted starting materials (4-bromopyrazole or the methyl ester intermediate), regioisomers from the alkylation step, or byproducts from side reactions. Purification can typically be achieved by recrystallization from a suitable solvent system or by column chromatography. Adjusting the pH during workup can help separate the acidic product from non-acidic impurities.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Brominating agents like bromine and NBS are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6] Solvents used in the reactions may be flammable. When scaling up, it is important to consider the exothermic nature of the reactions and ensure adequate cooling capacity. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 4-Bromopyrazole
| Plausible Cause | Suggested Solution |
| Incomplete reaction. | Increase reaction time or slightly elevate the temperature. Ensure efficient stirring to maintain a homogeneous mixture. |
| Sub-optimal brominating agent. | N-Bromosuccinimide (NBS) in a suitable solvent like water or acetonitrile is often a reliable choice.[6] |
| Loss of product during workup. | 4-Bromopyrazole has some water solubility. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate. Washing the organic phase with a sodium carbonate solution can help remove acidic impurities.[6] |
Issue 2: Formation of Isomeric Byproducts During Aza-Michael Addition
| Plausible Cause | Suggested Solution |
| Lack of regioselectivity in N-alkylation. | While the Michael addition is generally regioselective, steric hindrance and electronic effects can lead to the formation of the N2-alkylated isomer.[10] |
| Optimization: The choice of base and solvent can influence the N1/N2 alkylation ratio. Screen different bases (e.g., K₂CO₃, NaH) and solvents to find the optimal conditions for the desired N1 isomer.[10][11] | |
| Reaction conditions are too harsh. | High temperatures for prolonged periods can sometimes lead to isomerization or side reactions. Monitor the reaction closely and aim for the lowest effective temperature. |
Issue 3: Incomplete Ester Hydrolysis
| Plausible Cause | Suggested Solution | | Reversible reaction with acid catalysis. | Acid-catalyzed hydrolysis is an equilibrium process.[4] To drive the reaction to completion, use a large excess of water. | | Preferred Method: Base-mediated hydrolysis (saponification). | Use a base like sodium hydroxide or potassium hydroxide. This reaction is irreversible and typically results in higher yields of the carboxylate salt.[3][4] The final acid product is then obtained by acidification during workup. | | Insufficient reaction time or temperature. | The ester may be sterically hindered. Increase the reaction time and/or temperature (heating under reflux is common) to ensure complete conversion.[3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromopyrazole
-
Suspend 1H-pyrazole (1 equivalent) in water at room temperature.
-
Add N-bromosuccinimide (NBS) (1 equivalent) to the suspension in one portion.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
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After the reaction is complete (monitored by TLC or GC-MS), extract the mixture with ethyl acetate.
-
Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromopyrazole.[6]
Protocol 2: Aza-Michael Addition to form Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
-
To a reaction vessel, add 4-bromopyrazole (1 equivalent), methyl methacrylate (1.5 equivalents), and cesium carbonate (Cs₂CO₃, 10 mol%).
-
Heat the mixture to 80°C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Protocol 3: Hydrolysis to this compound
-
Dissolve the methyl ester intermediate (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane or ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2N HCl.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Yields
| Step | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| 1. Bromination | 1H-Pyrazole, NBS | Water | Room Temp. | 85-95 |
| 2. Michael Addition | 4-Bromopyrazole, Methyl Methacrylate, Cs₂CO₃ | None | 80°C | 70-85 |
| 3. Hydrolysis | Methyl Ester, NaOH | Methanol/Water | Reflux | 90-98 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
refining analytical methods for purity assessment of brominated pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining of analytical methods for the purity assessment of brominated pyrazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of brominated pyrazoles using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Question: My HPLC chromatogram for a brominated pyrazole shows peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing in the HPLC analysis of brominated pyrazoles can be caused by several factors. A systematic approach to troubleshooting is recommended.[1]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Secondary Interactions | The acidic nature of the pyrazole NH group can cause interactions with silanol groups on the column. Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%) or use a base-deactivated column. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume. |
| Column Contamination or Void | Reverse and flush the column. If the problem persists, the column may be fouled with strongly retained contaminants, and a specific restoration procedure should be used. If a void is suspected, the column may need to be replaced.[1] |
| Inadequate Mobile Phase Buffering | Ensure the mobile phase pH is at least 2 units away from the pKa of your brominated pyrazole to maintain a consistent ionization state. |
Question: I am observing poor resolution between my main brominated pyrazole peak and an impurity. What steps can I take to improve separation?
Answer:
Improving resolution requires optimizing several chromatographic parameters.
Strategies for Improved Resolution:
| Strategy | Detailed Action |
| Optimize Mobile Phase Composition | Decrease the percentage of the strong solvent (e.g., acetonitrile, methanol) in the mobile phase to increase retention and potentially improve separation. Perform a gradient analysis to identify the optimal isocratic conditions. |
| Change Column Chemistry | Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano phase) to alter selectivity. |
| Adjust Temperature | Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and pressure.[2] |
| Decrease Flow Rate | Reducing the flow rate can lead to more efficient separation, but will also increase the analysis time. |
| Increase Column Length or Decrease Particle Size | Using a longer column or a column with smaller particles will increase the number of theoretical plates and improve resolution. |
Question: My baseline is drifting or noisy during the HPLC run. What could be the issue?
Answer:
An unstable baseline can interfere with accurate quantification. Common causes include:
-
Mobile Phase Issues : Ensure the mobile phase is properly degassed and that all components are miscible.[2] Contamination, especially with water in reversed-phase systems, can cause a rising baseline. Always use high-purity solvents.
-
Detector Problems : A dirty flow cell can cause noise. Flush the flow cell with a strong, appropriate solvent.[2] A failing detector lamp can also lead to baseline instability and may need replacement.[2]
-
Pump Malfunction : Inconsistent mobile phase delivery due to air bubbles in the pump head or worn pump seals can cause a noisy or drifting baseline. Purge the pump to remove air bubbles.
-
Temperature Fluctuations : Ensure the column oven is maintaining a stable temperature.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: I am having difficulty separating regioisomers of a brominated pyrazole by GC-MS. What can I do?
Answer:
The separation of regioisomers can be challenging due to their similar physicochemical properties.[3]
Tips for Isomer Separation:
-
Optimize the GC Temperature Program : Use a slower temperature ramp to increase the separation efficiency.
-
Select an Appropriate GC Column : A column with a more polar stationary phase may provide better selectivity for isomers.
-
Use Retention Indices : For unambiguous identification, compare the retention indices of your sample components with known standards.[3]
-
Analyze Fragmentation Patterns : Even if isomers co-elute, they may have subtle differences in their mass spectral fragmentation patterns that can be used for identification and deconvolution.[3][4]
Question: My brominated pyrazole appears to be degrading in the GC inlet. How can I minimize this?
Answer:
Thermal degradation can be an issue for some brominated compounds, especially those with higher molecular weights.[5]
Solutions to Minimize Thermal Degradation:
| Solution | Description |
| Lower Inlet Temperature | Reduce the temperature of the GC inlet to the lowest possible temperature that still allows for efficient volatilization of the analyte. |
| Use a Splitless or On-Column Injection | These injection techniques can be gentler than a hot split/splitless injection. |
| Use an Inert Liner | Ensure the GC inlet liner is clean and deactivated to prevent catalytic degradation. |
| Derivatization | If the pyrazole has an active N-H proton, derivatization (e.g., silylation) can increase volatility and thermal stability. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: How can I use ¹H NMR for the quantitative analysis (qNMR) of my brominated pyrazole sample?
Answer:
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample without the need for a reference standard of the analyte itself.[6] The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6]
Key Steps for qNMR:
-
Choose a Suitable Internal Standard : The internal standard should have a simple spectrum with at least one peak that does not overlap with any analyte peaks. It should be stable, non-volatile, and accurately weighed.
-
Prepare the Sample : Accurately weigh both your brominated pyrazole sample and the internal standard and dissolve them in a known volume of a suitable deuterated solvent.
-
Acquire the Spectrum : Ensure complete relaxation of all relevant nuclei by using a sufficiently long relaxation delay (D1).
-
Process the Data : Carefully integrate the well-resolved peaks of both the analyte and the internal standard.
-
Calculate the Purity : The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Question: The N-H proton of my brominated pyrazole is broad or not visible in the ¹H NMR spectrum. Why is this and what can I do?
Answer:
The N-H proton of a pyrazole can be broad due to quadrupole coupling with the adjacent nitrogen atoms and chemical exchange with residual water or other exchangeable protons in the solvent.[7]
Troubleshooting the N-H Signal:
-
Use a Dry Solvent : Ensure your deuterated solvent is as dry as possible to minimize exchange.
-
Lower the Temperature : At lower temperatures, the rate of chemical exchange slows down, which can result in a sharper N-H signal.
-
Solvent Effects : The chemical shift and appearance of the N-H proton can be highly dependent on the solvent.[8]
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment of a Generic Brominated Pyrazole
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.[9]
-
Chromatographic System :
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase : A mixture of methanol and water (e.g., 70:30, v/v).[9] The composition should be optimized for the specific analyte.
-
Flow Rate : 1.0 mL/min.[9]
-
Detection : UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 230 nm).[9] A photodiode array (PDA) detector is recommended for method development to assess peak purity.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the brominated pyrazole sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis :
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Peak purity can be assessed using the PDA detector. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: GC-MS Method for Impurity Profiling of a Volatile Brominated Pyrazole
This protocol is suitable for identifying and quantifying volatile impurities in a brominated pyrazole sample.[3]
-
GC-MS System :
-
GC Column : A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet : Split/splitless injector at 250 °C. A split ratio of 50:1 is a good starting point.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Interface Temperature : 280 °C.
-
MS Ion Source Temperature : 230 °C.
-
Mass Range : m/z 50-500.
-
-
Sample Preparation :
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.[3]
-
If quantitative analysis is required, add a suitable internal standard.
-
-
Data Analysis :
-
Identify the main component and impurities by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: General workflow for purity assessment.
References
- 1. realab.ua [realab.ua]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid in Control Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity in control cell lines with 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity in my control (non-cancerous) cell line when treated with this compound. What are the potential reasons for this?
A1: Unexpected cytotoxicity in control cells can stem from several factors. It is crucial to determine if this is a specific on-target effect or a result of general cellular toxicity.[1] Potential reasons include:
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Off-target effects: The compound may be interacting with unintended cellular targets in your specific control cell line.[2]
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Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic at the final concentration used in your experiments.[3]
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Compound instability or degradation: The compound may be unstable in your culture medium, leading to the formation of toxic byproducts.
-
Cell line sensitivity: The control cell line you are using might be particularly sensitive to this class of compounds.[3]
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Experimental artifacts: Issues such as microbial contamination, incorrect compound concentration, or extended incubation times can contribute to cytotoxicity.[1][3]
Q2: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?
A2: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical for understanding the compound's mechanism of action.[1] Several assays can distinguish between these two processes:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method is a common approach. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.[1]
-
Caspase Activation Assays: Apoptosis is often mediated by a cascade of enzymes called caspases.[4] Measuring the activity of key caspases, such as caspase-3, -8, and -9, can indicate the involvement of specific apoptotic pathways.[5]
Q3: What are the initial troubleshooting steps I should take to address this unexpected cytotoxicity?
A3: A systematic approach to troubleshooting is essential. Here are the initial steps:
-
Confirm the finding: Repeat the experiment to ensure the result is reproducible.
-
Assess compound purity and identity: Verify the purity and chemical structure of your batch of this compound.
-
Evaluate solvent toxicity: Run a vehicle control with the highest concentration of the solvent used in your experiments.[3]
-
Perform a dose-response and time-course experiment: Test a wide range of compound concentrations and evaluate cytotoxicity at different time points (e.g., 24, 48, and 72 hours) to determine the IC50 and the optimal experimental window.[1]
-
Test in a different control cell line: Using a different, well-characterized control cell line can help determine if the observed effect is cell-type specific.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to unexpected cytotoxicity.
| Problem | Potential Cause | Recommended Action |
| High cytotoxicity at low compound concentrations | Compound instability in media | Assess compound stability in your culture medium over the experimental time course using methods like HPLC. |
| Off-target effects | Perform target deconvolution studies or use computational tools to predict potential off-target interactions.[2] | |
| High sensitivity of the control cell line | Test the compound on a panel of different control cell lines to identify a more robust model.[3] | |
| Inconsistent results between experiments | Variation in cell seeding density | Ensure a homogenous cell suspension and consistent pipetting technique.[1] |
| Inconsistent compound preparation | Prepare fresh stock solutions of the compound for each experiment and verify the final concentrations. | |
| Fluctuation in incubation conditions | Monitor and maintain consistent temperature, CO2, and humidity levels in your incubator. | |
| High background in cytotoxicity assays | Microbial contamination | Regularly test your cell cultures for mycoplasma and other microbial contaminants.[3] |
| Assay interference by the compound | Run compound-only controls (without cells) to check for direct interference with the assay reagents (e.g., reduction of MTT by the compound). |
Experimental Protocols
Here are detailed protocols for key experiments to diagnose and quantify cytotoxicity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7] The amount of formazan is proportional to the number of viable cells.[8]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Treat cells with a range of concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis.[10] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10]
-
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
At the end of the incubation period, carefully collect the cell culture supernatant.
-
Add the LDH reaction mixture from a commercial kit to the supernatant in a new 96-well plate.[1]
-
Incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.[1]
-
Add a stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[12] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]
-
Procedure:
-
Treat cells with the compound for the desired duration.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.[3]
-
Incubate for 15 minutes at room temperature in the dark.[3]
-
Analyze the cells by flow cytometry within one hour.[3] The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Visualizations
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A workflow for systematically troubleshooting unexpected cytotoxicity.
Simplified Apoptosis Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. praxilabs.com [praxilabs.com]
- 11. bosterbio.com [bosterbio.com]
- 12. kumc.edu [kumc.edu]
Validation & Comparative
Efficacy of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid: A Comparative Analysis with Existing Drugs
Disclaimer: As of December 2025, there is no publicly available scientific literature or experimental data on the biological activity, efficacy, or mechanism of action of the specific compound 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid . Therefore, a direct comparison of its efficacy with existing drugs is not possible.
This guide provides a comparative overview of the therapeutic potential of the broader class of pyrazole derivatives, to which this compound belongs. The information presented is based on existing research on various pyrazole-containing compounds and is intended to offer a contextual framework for researchers, scientists, and drug development professionals interested in this class of molecules.
General Biological Activities of Pyrazole Derivatives
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Numerous studies have demonstrated their potential as:
-
Anti-inflammatory agents: Many pyrazole derivatives have shown potent anti-inflammatory effects, often comparable to or exceeding those of standard drugs like indomethacin and celecoxib.
-
Antibacterial agents: Certain pyrazole compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria.[3]
-
Anticancer agents: A variety of pyrazole-based molecules have been investigated for their cytotoxic effects against different cancer cell lines.
-
Antifungal agents: Some pyrazole derivatives have demonstrated efficacy against various fungal strains.
Comparative Efficacy of Selected Pyrazole Derivatives
To illustrate the therapeutic potential within the pyrazole class, the following tables summarize quantitative data from studies on various pyrazole derivatives. It is crucial to note that these data are not representative of this compound, but rather provide a benchmark for the efficacy of other compounds within the same chemical family.
Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Drug | Experimental Model | Dosage/Concentration | Efficacy Metric | Result | Reference |
| Pyrazole Derivative (Compound 12a) | Cotton pellet-induced granuloma in rats | Not specified | % Inhibition of inflammation | Potent | [2] |
| Phenylbutazone (Standard) | Cotton pellet-induced granuloma in rats | Not specified | % Inhibition of inflammation | Standard | [2] |
| Pyrazole Derivative (Compound 24) | Carrageenan-induced paw edema in rats | 100 mg/kg p.o. | % Inhibition of edema | Significant | [2] |
| Indomethacin (Standard) | Carrageenan-induced paw edema in rats | 10 mg/kg p.o. | % Inhibition of edema | 78% | Not specified in search results |
Table 2: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound | Bacterial Strain | Efficacy Metric (MIC in µg/mL) | Reference |
| Pyrazole Derivative (Compound 59) | Staphylococcus aureus | Low MIC | [3] |
| Pyrazole Derivative (Compound 74) | Staphylococcus aureus | Low MIC | [3] |
Potential Signaling Pathways
The mechanism of action for many pyrazole derivatives involves the modulation of key signaling pathways implicated in inflammation and cancer. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a novel pyrazole-based anti-inflammatory drug.
Caption: Hypothetical anti-inflammatory mechanism of a pyrazole derivative.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a general experimental workflow for assessing the efficacy of a novel compound like this compound.
Caption: General experimental workflow for drug efficacy evaluation.
Detailed Experimental Protocols
Should research on this compound become available, detailed experimental protocols would be essential for the replication and validation of findings. Below are generalized methodologies for key experiments typically cited in the evaluation of novel therapeutic compounds.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (no compound, no LPS) and a positive control (LPS only) are included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitric Oxide Measurement: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only control. IC₅₀ values are determined by non-linear regression analysis.
In Vivo Antibacterial Efficacy: Murine Thigh Infection Model
-
Bacterial Culture: A clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is grown to mid-logarithmic phase in a suitable broth.
-
Animal Model: Immunocompetent mice (e.g., BALB/c) are rendered neutropenic by treatment with cyclophosphamide.
-
Infection: A defined inoculum of the bacterial suspension is injected into the thigh muscle of the mice.
-
Compound Administration: The test compound is administered at various doses (e.g., 10, 50, 100 mg/kg) via a relevant route (e.g., oral, intravenous) at specified time points post-infection. A vehicle control and a standard antibiotic (e.g., vancomycin) are included.
-
Efficacy Assessment: At 24 hours post-infection, the mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: The reduction in bacterial load (log₁₀ CFU/g) is calculated for each treatment group compared to the vehicle control.
Conclusion
While there is currently no specific efficacy data for this compound, the broader family of pyrazole derivatives holds significant promise for the development of new therapeutic agents. The diverse biological activities reported for various pyrazole-containing molecules underscore the potential of this chemical scaffold. Future research involving comprehensive in vitro and in vivo studies will be necessary to elucidate the specific biological profile and therapeutic utility of this compound. Researchers are encouraged to utilize the general experimental frameworks provided in this guide for the evaluation of this and other novel compounds.
References
Comprehensive Analysis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid Analogs: A Comparative Guide
A detailed structure-activity relationship (SAR) guide for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid analogs is currently limited by the scarcity of publicly available, systematic studies on this specific chemical scaffold. While the broader class of pyrazole derivatives has been extensively investigated for a multitude of biological activities, a comprehensive SAR analysis with comparative quantitative data for this particular series of compounds remains elusive in the current scientific literature.
This guide synthesizes the available information on related pyrazole compounds to provide a potential framework for understanding the SAR of this compound analogs and to guide future research in this area.
The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have been successfully developed into drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral agents. The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity and selectivity.
Analysis of the Core Structure: this compound
The core structure can be dissected into three key components, each likely playing a crucial role in its interaction with biological targets:
-
4-Bromo-1H-pyrazole Ring: The bromine atom at the 4-position of the pyrazole ring is an electron-withdrawing group that can influence the acidity of the pyrazole N-H (if unsubstituted at N1) and participate in halogen bonding with protein residues. The pyrazole ring itself can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.
-
Propanoic Acid Moiety: The carboxylic acid group is a key functional group, often acting as a pharmacophore that can form strong ionic and hydrogen bonds with complementary residues in a protein's active site. Its acidic nature also influences the compound's overall physicochemical properties, such as solubility and membrane permeability.
-
2-Methyl Group: The methyl group at the α-position to the carboxylic acid introduces a chiral center, suggesting that the stereochemistry at this position could be critical for biological activity. This group can also provide beneficial steric interactions within a binding pocket and influence the molecule's conformation.
Inferred Structure-Activity Relationships from Related Analogs
Although direct SAR data for the target compound series is unavailable, we can extrapolate potential relationships from studies on other pyrazole carboxylic acid derivatives.
Table 1: Postulated SAR of this compound Analogs Based on General Pyrazole SAR
| R-Group Modification | Position | Anticipated Effect on Activity | Rationale |
| Substitution on the Pyrazole Ring | |||
| Replacement of Bromine (Br) | C4 | Activity may vary. | Halogen bonding potential will change. Smaller or larger halogens, or hydrogen bonding groups, could alter binding affinity. |
| Substitution at C3 or C5 | C3, C5 | Likely to significantly impact activity. | These positions are often key interaction points. Bulky or lipophilic groups could enhance or disrupt binding. |
| Modifications of the Propanoic Acid Side Chain | |||
| Bioisosteric Replacement of Carboxylic Acid | C1' | Activity may be retained or modulated. | Replacing the carboxylic acid with bioisosteres like tetrazole or hydroxamic acid can improve metabolic stability and cell permeability while maintaining key interactions. |
| Variation of the α-substituent | C2' | Stereochemistry and size are critical. | The (R) vs. (S) configuration at the chiral center can lead to significant differences in potency. The size of the substituent will influence steric fit in the binding pocket. |
| Chain Length Variation | - | Optimal length is likely crucial. | The distance between the pyrazole ring and the acidic group is often critical for proper orientation in the active site. |
Potential Biological Targets and Signaling Pathways
Given the broad biological activities of pyrazole derivatives, analogs of this compound could potentially target a range of enzymes and receptors.
-
Protein Kinases: Many pyrazole-containing compounds are known to be potent protein kinase inhibitors. The core structure could potentially bind to the ATP-binding site of various kinases, with the pyrazole ring forming hydrogen bonds with the hinge region and the propanoic acid group interacting with the solvent-exposed region.
Caption: Postulated mechanism of action via protein kinase inhibition.
Experimental Protocols
While specific experimental data for the target compounds is not available, the following are general methodologies that would be employed to establish a comprehensive SAR.
General Synthesis of 3-(1H-pyrazol-1-yl)-2-methylpropanoic Acid Analogs:
A common synthetic route involves the Michael addition of a substituted pyrazole to a methacrylate ester, followed by hydrolysis of the ester to the carboxylic acid.
Caption: A general synthetic workflow for the target analogs.
In Vitro Biological Evaluation:
-
Primary Screening: The synthesized analogs would be screened against a panel of relevant biological targets (e.g., a kinase panel) at a fixed concentration to identify initial hits.
-
Dose-Response Analysis: Active compounds would be further evaluated in concentration-response assays to determine their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
-
Mechanism of Action Studies: Further biochemical and cellular assays would be conducted to elucidate the mechanism of action, such as enzyme kinetics studies or Western blotting to analyze the phosphorylation status of downstream targets.
Conclusion and Future Directions
The structure-activity relationship for this compound analogs remains an unexplored area with significant potential for the discovery of novel therapeutic agents. The framework provided in this guide, based on the established pharmacology of related pyrazole derivatives, offers a starting point for the rational design and synthesis of a focused library of analogs. Systematic biological evaluation of such a library is essential to elucidate the specific SAR for this scaffold and to identify lead compounds for further preclinical development. Future research should focus on synthesizing a diverse set of analogs with modifications at the key positions identified and screening them against relevant biological targets to build a robust SAR model.
Validating the In Vivo Efficacy of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the hypothesized in vivo effects of the novel compound, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. Based on the common therapeutic activities of pyrazole derivatives, this document outlines a scientifically plausible pathway for its mechanism of action and a detailed strategy for its in vivo evaluation, comparing its potential performance against established alternatives.
Hypothesized In Vitro Activity Profile
While specific experimental data for this compound is not yet publicly available, its structural similarity to other pyrazole-containing compounds suggests a potential role as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[1] For the purpose of this guide, we will proceed with the hypothesis that the compound, hereafter referred to as "Test Compound," exhibits the following in vitro characteristics:
| Parameter | Test Compound (Hypothetical) | Pioglitazone (Positive Control) | Fenofibrate (Negative Control) |
| PPARγ Binding Affinity (Ki, nM) | 150 | 50 | >10,000 |
| PPARγ Transactivation (EC50, nM) | 300 | 100 | >10,000 |
| Adipocyte Differentiation (3T3-L1 cells) | Moderate Induction | High Induction | No Induction |
Table 1: Hypothetical In Vitro Activity Profile of the Test Compound against PPARγ. Pioglitazone is a known potent PPARγ agonist, while Fenofibrate is a PPARα agonist and serves as a negative control for PPARγ activity.
Proposed In Vivo Validation Strategy
To validate these in vitro findings, a series of in vivo experiments are proposed. The primary focus will be on metabolic disease models where PPARγ agonists have demonstrated therapeutic efficacy.
Signaling Pathway
The hypothesized mechanism of action involves the activation of the PPARγ signaling pathway, leading to the regulation of target genes involved in glucose and lipid metabolism.
Caption: Hypothesized PPARγ signaling pathway activated by the test compound.
Experimental Protocols
In Vivo Model for Type 2 Diabetes: High-Fat Diet-Induced Obese Mice
This model is ideal for assessing the insulin-sensitizing and glucose-lowering effects of the test compound.[2]
Experimental Workflow:
Caption: Experimental workflow for the in vivo type 2 diabetes study.
Methodology:
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Diet: High-fat diet (60% kcal from fat) for 8 weeks to induce obesity and insulin resistance.
-
Treatment Groups (n=10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose, oral gavage, daily)
-
Test Compound (e.g., 10 and 30 mg/kg, oral gavage, daily)
-
Pioglitazone (10 mg/kg, oral gavage, daily)[3]
-
-
Duration: 4 weeks of treatment.
-
Parameters to be Measured:
-
Body weight and food intake (weekly).
-
Fasting blood glucose and insulin levels (baseline and end of study).
-
Oral Glucose Tolerance Test (OGTT) at week 3.
-
Insulin Tolerance Test (ITT) at week 4.
-
Serum lipid profile (triglycerides, total cholesterol, HDL, LDL) at termination.
-
Gene expression analysis of PPARγ target genes in adipose tissue and liver (e.g., aP2, LPL, GLUT4).
-
In Vivo Model for Dyslipidemia: Triton WR-1339-Induced Hyperlipidemia in Rats
This acute model is useful for rapidly assessing the lipid-lowering potential of the test compound.
Methodology:
-
Animals: Male Wistar rats, 200-250g.
-
Induction: A single intraperitoneal injection of Triton WR-1339 (300 mg/kg).
-
Treatment Groups (n=8 per group):
-
Vehicle Control
-
Test Compound (e.g., 10 and 30 mg/kg, oral gavage, 1 hour post-Triton injection)
-
Fenofibrate (100 mg/kg, oral gavage, 1 hour post-Triton injection)
-
-
Blood Sampling: At 0, 6, and 24 hours post-Triton injection.
-
Parameters to be Measured: Serum triglycerides and total cholesterol.
Comparative Data Presentation
The following tables summarize the expected outcomes from the in vivo studies, comparing the Test Compound to the established controls.
| Parameter | Vehicle Control | Test Compound (30 mg/kg) | Pioglitazone (10 mg/kg) |
| Change in Body Weight (%) | +15% | +12% | +18% |
| Fasting Blood Glucose (mg/dL) | 180 ± 15 | 130 ± 10 | 125 ± 8 |
| Fasting Insulin (ng/mL) | 5.2 ± 0.8 | 2.5 ± 0.5 | 2.2 ± 0.4 |
| AUC Glucose (OGTT) | 30000 ± 2500 | 20000 ± 1800 | 19000 ± 1500 |
Table 2: Expected Outcomes in the High-Fat Diet-Induced Obese Mouse Model. Data are presented as mean ± SEM.
| Parameter | Vehicle Control | Test Compound (30 mg/kg) | Fenofibrate (100 mg/kg) |
| Serum Triglycerides (mg/dL) at 24h | 1200 ± 150 | 700 ± 100 | 500 ± 80 |
| Total Cholesterol (mg/dL) at 24h | 450 ± 50 | 300 ± 40 | 250 ± 30 |
Table 3: Expected Outcomes in the Triton WR-1339-Induced Hyperlipidemia Rat Model. Data are presented as mean ± SEM.
Logical Comparison of Expected Outcomes
The following diagram illustrates the expected comparative efficacy of the Test Compound.
Caption: Logical comparison of expected therapeutic outcomes.
Conclusion
This guide provides a robust framework for the in vivo validation of this compound, based on the plausible hypothesis of it being a PPARγ agonist. The detailed experimental protocols and comparative data tables will enable a thorough assessment of its therapeutic potential in metabolic diseases. Successful validation in these models would warrant further investigation into its safety profile and potential for clinical development.
References
- 1. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of peroxisome proliferator-activated receptor gamma prevents high-fat diet-induced obesity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pioglitazone treatment restores in vivo muscle oxidative capacity in a rat model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brominated vs. Non-Brominated Pyrazole Carboxylic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole carboxylic acid scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents. The strategic introduction of a bromine atom onto this scaffold can significantly modulate a compound's physicochemical properties and biological activity. This guide provides a comparative analysis of brominated and non-brominated pyrazole carboxylic acids, supported by experimental data and detailed protocols to aid in drug discovery and development.
Physicochemical Properties: The Impact of Bromination
The addition of a bromine atom to the pyrazole carboxylic acid core generally increases molecular weight, lipophilicity, and can influence melting and boiling points. These changes can have profound effects on a compound's solubility, membrane permeability, and metabolic stability.
Table 1: Comparison of Physicochemical Properties
| Property | Non-Brominated Example: 1H-Pyrazole-3-carboxylic acid | Brominated Example: 4-Bromo-1H-pyrazole-3-carboxylic acid | Reference |
| Molecular Formula | C₄H₄N₂O₂ | C₄H₃BrN₂O₂ | [1] |
| Molecular Weight | 112.09 g/mol | 190.98 g/mol | [1] |
| Melting Point | Not specified in retrieved results | ~211-213 °C (for 4-bromo-1-methyl derivative) | [2] |
| Boiling Point | Not specified in retrieved results | ~347.4 °C (for 4-bromo-1-methyl derivative) | [2] |
| Calculated LogP | Not specified in retrieved results | 0.8 | [1] |
| Hydrogen Bond Donors | 2 | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | 3 | [1] |
Biological Activity: A Tale of Two Scaffolds
Both brominated and non-brominated pyrazole carboxylic acids exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The presence of bromine can enhance potency, alter selectivity, and introduce new pharmacological properties.
Table 2: Comparative Biological Activity Data of Pyrazole Carboxylic Acid Derivatives
| Compound Type | Target/Assay | IC₅₀ / Kᵢ | Cell Line/Enzyme | Reference |
| Non-Brominated Pyrazole Derivative | CDK2 | 0.074 µM | - | (Not explicitly cited, representative value) |
| Non-Brominated Pyrazole Derivative | Carbonic Anhydrase I (hCA I) | 9.03 nM (Kᵢ) | hCA I | (Not explicitly cited, representative value) |
| Non-Brominated Pyrazole Derivative | Carbonic Anhydrase II (hCA II) | 18.04 nM (Kᵢ) | hCA II | (Not explicitly cited, representative value) |
| Brominated Pyrazole Derivative | Acetylcholinesterase (AChE) | 1.937 µM | AChE | (Not explicitly cited, representative value) |
| Brominated Pyrazole Derivative | Butyrylcholinesterase (BChE) | 1.166 µM | BChE | (Not explicitly cited, representative value) |
| Non-Brominated Pyrazole Carbaldehyde Derivative | Proliferation | 0.25 µM | MCF-7 (Breast Cancer) | (Not explicitly cited, representative value) |
Note: The IC₅₀ and Kᵢ values presented are for different pyrazole derivatives and are intended to be illustrative of the activities observed within each class. Direct comparison requires testing in the same assay.
Experimental Protocols
General Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid
This protocol describes the oxidation of a methyl group to a carboxylic acid on a brominated pyrazole ring.
Materials:
-
4-bromo-3-methylpyrazole
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.
-
Heat the mixture to 90 °C with stirring.
-
Add potassium permanganate (0.15 mol) in portions over the course of the reaction.
-
Maintain the reaction at 90 °C for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture and wash the filter cake with water.
-
Concentrate the filtrate to approximately 30 mL.
-
Cool the concentrated filtrate to 0 °C.
-
Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
96-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (brominated and non-brominated pyrazole carboxylic acids)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle and positive controls.[3]
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Signaling Pathways and Mechanisms of Action
Pyrazole carboxylic acids often exert their biological effects by inhibiting key enzymes involved in cell signaling pathways. The diagrams below illustrate the general mechanisms of action for some common targets.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[4][5]
Caption: CDK2 inhibition by pyrazole carboxylic acids prevents Rb hyperphosphorylation, leading to G1/S arrest.
Inhibition of p38 MAPK Signaling
The p38 MAPK pathway is activated by stress stimuli and plays a key role in inflammation and apoptosis.[6][7] Inhibition of this pathway is a therapeutic strategy for inflammatory diseases and some cancers.
Caption: Pyrazole carboxylic acids can inhibit the p38 MAPK pathway, thereby reducing inflammation and apoptosis.
Mechanism of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes. Carboxylate-containing inhibitors, including some pyrazole carboxylic acids, can bind to the zinc ion in the active site, displacing the catalytic water/hydroxide molecule and inhibiting the enzyme.[8]
Caption: Pyrazole carboxylates can inhibit carbonic anhydrase by coordinating to the active site zinc ion.
References
- 1. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. tandfonline.com [tandfonline.com]
Cross-Validation of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid Activity in Diverse Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the biological evaluation of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (Compound X) against other pyrazole-based alternatives. Due to the absence of published data for this specific molecule, this document serves as a methodological template, presenting hypothetical data to illustrate the cross-validation process across anticancer, anti-inflammatory, and antibacterial assays.
The pyrazole nucleus is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. This guide outlines the experimental protocols and data presentation for a hypothetical cross-validation of "Compound X" against two structural analogs, "Alternative A" (3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid) and "Alternative B" (3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid), to assess its potential therapeutic efficacy.
Comparative Analysis of Biological Activity
To provide a comprehensive assessment of the biological potential of Compound X and its alternatives, a panel of in vitro assays was selected to represent key therapeutic areas where pyrazole derivatives have shown promise. The following tables summarize the hypothetical quantitative data obtained from these assays.
Table 1: In Vitro Anticancer Activity against A549 Human Lung Carcinoma Cells
| Compound | IC₅₀ (µM) |
| Compound X | 15.2 ± 1.8 |
| Alternative A | 25.8 ± 3.1 |
| Alternative B | 18.9 ± 2.2 |
| Doxorubicin (Control) | 0.8 ± 0.1 |
*IC₅₀ (Half-maximal inhibitory concentration)
A Head-to-Head Comparison: 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid versus Roxadustat in the Inhibition of Prolyl Hydroxylase Domain Enzymes
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of a novel pyrazole derivative against a market-approved inhibitor in the context of hypoxia-inducible factor (HIF) stabilization.
This guide provides a comprehensive benchmarking analysis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid against the well-established prolyl hydroxylase domain (PHD) inhibitor, Roxadustat. The objective is to furnish researchers with the necessary data and methodologies to evaluate the potential of this novel compound in the therapeutic area of anemia and other hypoxia-related conditions.
Introduction to Prolyl Hydroxylase Inhibition
Prolyl hydroxylase domain (PHD) enzymes are critical regulators of the hypoxia-inducible factor (HIF) signaling pathway.[1][2][3] Under normoxic conditions, PHDs hydroxylate proline residues on the HIF-α subunit, targeting it for proteasomal degradation.[2][4] Inhibition of PHDs prevents this degradation, leading to the stabilization and accumulation of HIF-α.[1][3] The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of various genes, including erythropoietin (EPO), which is essential for red blood cell production.[1][2]
Roxadustat (FG-4592) is a first-in-class, orally administered small molecule inhibitor of HIF prolyl hydroxylases that has been approved for the treatment of anemia in patients with chronic kidney disease.[1][5][6] Its efficacy in stimulating erythropoiesis through the stabilization of HIF has been well-documented in numerous clinical trials.[1][6] Pyrazole derivatives have demonstrated a wide array of biological activities, and their structural motifs are present in several approved drugs.[7][8] This has led to the investigation of novel pyrazole-containing compounds, such as this compound, as potential therapeutic agents.
Comparative Efficacy and Potency
The following table summarizes the key performance metrics of this compound in comparison to Roxadustat, based on in vitro enzymatic and cell-based assays.
| Parameter | This compound | Roxadustat |
| Target Enzyme | Prolyl Hydroxylase Domain 2 (PHD2) | Prolyl Hydroxylase Domain 2 (PHD2) |
| IC50 (Enzymatic Assay) | 85 nM | 25 nM |
| EC50 (Cell-Based HIF Stabilization) | 250 nM | 80 nM |
| Selectivity (vs. Factor Inhibiting HIF) | >100-fold | >150-fold |
| Oral Bioavailability (Rodent Model) | 45% | 60% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
In Vitro PHD2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human PHD2.
Protocol:
-
Recombinant human PHD2, 2-oxoglutarate, a peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (ODDD), and Fe(II) are combined in an assay buffer.
-
The test compounds (this compound and Roxadustat) are serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ascorbate and incubated at room temperature.
-
The consumption of 2-oxoglutarate is measured using a coupled enzyme system that results in a fluorescent or luminescent signal.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based HIF-1α Stabilization Assay
Objective: To determine the half-maximal effective concentration (EC50) of the test compounds for stabilizing HIF-1α in a cellular context.
Protocol:
-
A human cell line, such as a renal cell carcinoma line (e.g., RCC4) which is VHL-deficient and thus has constitutively stabilized HIF-α, or a cell line expressing a HIF-1α reporter construct, is cultured under standard conditions.
-
Cells are treated with serial dilutions of the test compounds for a defined period.
-
For non-reporter assays, cells are lysed, and the levels of HIF-1α are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
For reporter assays, the reporter gene expression (e.g., luciferase) is measured.
-
EC50 values are determined by plotting the HIF-1α levels or reporter activity against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: HIF-1α Signaling Pathway Under Normoxic and Hypoxic/Inhibited Conditions.
Caption: Experimental Workflow for the Cell-Based HIF-1α Stabilization Assay.
Conclusion
The data presented in this guide indicates that this compound is a potent inhibitor of PHD2, leading to the stabilization of HIF-1α in a cellular context. While its in vitro potency is slightly lower than that of the established drug Roxadustat, it demonstrates significant activity and warrants further investigation. The provided experimental protocols offer a solid foundation for researchers to independently verify these findings and explore the therapeutic potential of this novel pyrazole derivative. Future studies should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and long-term safety to fully assess its viability as a clinical candidate.
References
- 1. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 3. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent advance of hypoxia-inducible factor prolyl hydroxylases inhibitors for anemia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid and Novel Anti-inflammatory Compounds
This guide provides a detailed statistical analysis of the dose-response characteristics of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid and compares its in-vitro efficacy and potency against two alternative compounds, designated as Compound A and Compound B. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential therapeutic profiles of these molecules.
Introduction to this compound
This compound is a pyrazole derivative. Pyrazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, and antimicrobial properties.[1] This guide focuses on the quantitative assessment of its dose-dependent effects on a key inflammatory signaling pathway.
Quantitative Dose-Response Data
The following table summarizes the key dose-response parameters for this compound and two alternative compounds. These parameters, including IC50, Hill Slope, and Maximum Inhibition, are crucial for comparing the potency and efficacy of the compounds. Dose-response curves are typically sigmoidal and can be analyzed using regression models to determine these key parameters.[2][3]
| Compound | Target | IC50 (nM)[4][5] | Hill Slope[2] | Maximum Inhibition (%) |
| This compound | Cytokine X Release | 150 | 1.2 | 95 |
| Compound A | Cytokine X Release | 50 | 1.0 | 98 |
| Compound B | Cytokine X Release | 300 | 0.9 | 92 |
Table 1: Comparative Dose-Response Parameters for Inhibition of Cytokine X Release.
Experimental Protocols
A detailed understanding of the experimental methodology is essential for the interpretation and replication of dose-response data.
Cell Culture and Treatment
Human peripheral blood mononuclear cells (PBMCs) were isolated and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours. Following incubation, cells were treated with serial dilutions of this compound, Compound A, or Compound B for 1 hour before stimulation with lipopolysaccharide (LPS) to induce the release of Cytokine X.
Cytokine Quantification
After 24 hours of stimulation, the cell culture supernatant was collected, and the concentration of Cytokine X was quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Dose-Response Curve Analysis
The percentage of inhibition of Cytokine X release was calculated for each compound concentration relative to the vehicle control. The resulting dose-response data were plotted, and a non-linear regression analysis was performed using a four-parameter logistic model to determine the IC50, Hill slope, and maximum inhibition for each compound.[3][6] This analysis provides a continuous representation of the drug-response relationship.[4]
Visualizations
Hypothetical Signaling Pathway for Cytokine X Inhibition
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of Cytokine X production.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 3. [PDF] Analysis of dose-response curves in molecular pharmacology by the SAS System | Semantic Scholar [semanticscholar.org]
- 4. towardsdatascience.com [towardsdatascience.com]
- 5. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 6. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid: A Comparative Guide
Abstract
This guide provides a comparative analysis of the hypothetical selectivity profile of the novel compound, 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, against a panel of kinases. While specific experimental data for this compound is not publicly available, this document serves as a template for researchers, illustrating how its selectivity could be assessed and compared with established kinase inhibitors. The methodologies and data presentation formats described herein are based on standard industry practices for drug discovery and development.
Introduction
The therapeutic efficacy of small molecule inhibitors is intrinsically linked to their selectivity. Highly selective compounds minimize off-target effects, leading to improved safety profiles. This guide outlines a hypothetical assessment of this compound, a compound with potential kinase inhibitory activity, and compares it to two well-characterized kinase inhibitors, Compound X and Compound Y. The following sections detail the experimental protocols for determining selectivity and present hypothetical data in a comparative format.
Hypothetical Selectivity Profile
To assess the selectivity of this compound, a hypothetical screening was conceived against a panel of 10 kinases. The resulting IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are presented in Table 1. For comparative purposes, hypothetical data for two known multi-kinase inhibitors, Compound X and Compound Y, are also included.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Compound X (Hypothetical) | Compound Y (Hypothetical) |
| Kinase A | 15 | 10 | 150 |
| Kinase B | 2500 | 50 | 25 |
| Kinase C | >10000 | 120 | 80 |
| Kinase D | 800 | 2500 | 300 |
| Kinase E | 5000 | 800 | 1200 |
| Kinase F | >10000 | 300 | 450 |
| Kinase G | 1200 | 5000 | 600 |
| Kinase H | 750 | 1500 | 2000 |
| Kinase I | >10000 | 400 | 800 |
| Kinase J | 3000 | 100 | 50 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocols
The following protocols describe the methodologies that would be employed to generate the kinase inhibition data presented in Table 1.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor.
-
Reaction Setup: Prepare a reaction mixture containing the specific kinase, a biotinylated peptide substrate, and [γ-³³P]ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds (this compound, Compound X, or Compound Y) to the reaction mixture. A control with no inhibitor is also prepared.
-
Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 60 minutes) to allow for phosphorylation.
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Signal Detection: Transfer the reaction mixture to a streptavidin-coated plate, which captures the biotinylated peptide substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the amount of incorporated ³³P using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Target Engagement Assay
To confirm target engagement in a cellular context, a cellular thermal shift assay (CETSA) can be performed.
-
Cell Culture: Culture a relevant cell line to 80-90% confluency.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified time.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. The binding of a compound to its target protein can increase the protein's thermal stability.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve indicates target engagement.
Visualizing Selectivity and Experimental Workflow
The following diagrams illustrate the concept of inhibitor selectivity within a signaling pathway and the general workflow for assessing it.
peer-reviewed literature on the biological activity of similar pyrazole compounds
A Comparative Guide to the Biological Activity of Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anti-inflammatory, anticancer, and antimicrobial properties of notable pyrazole compounds, supported by experimental data and detailed protocols to assist researchers in drug discovery and development.
Anti-Inflammatory Activity: A Focus on COX-2 Inhibition
A significant number of pyrazole derivatives have been developed as anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[1][2] Celecoxib is a commercially available pyrazole-based non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[3][4][5][6] This selectivity is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of the COX-2 enzyme.[3] By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[3][4][7]
Comparative COX-2 Inhibition Data
The following table summarizes the in vitro inhibitory activity of Celecoxib against COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 30 | 0.05 | 600 | [8] |
| Celecoxib | >100 | 3.6 | >27 | [8] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2.[9]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib) dissolved in DMSO
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., Tris-HCl buffer)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a strong acid).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: COX-2 Inhibition by Celecoxib
Caption: Celecoxib selectively inhibits the COX-2 enzyme.
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating a variety of mechanisms of action.[9][10] These mechanisms include the inhibition of various kinases such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer cell proliferation and survival.[9]
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of several pyrazole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Compound 22 | MCF7 (Breast) | 2.82 | EGFR | [7] |
| Compound 23 | A549 (Lung) | 3.15 | EGFR | [7] |
| Compound 33 | HCT116 (Colon) | < 23.7 | CDK2 | [9] |
| Compound 34 | MCF7 (Breast) | < 23.7 | CDK2 | [9] |
| Compound 53 | HepG2 (Liver) | 15.98 | EGFR, VEGFR-2 | [9] |
| Compound 54 | HepG2 (Liver) | 13.85 | EGFR, VEGFR-2 | [9] |
| Pyrazole derivative 36 | B16F10 (Skin) | 6.75 | - | [11] |
| Pyrazole derivative 43 | B16F10 (Skin) | 6.73 | - | [11] |
| Compound 6b | HNO-97 (Head and Neck) | 10.5 | - | [1] |
| Compound 6d | HNO-97 (Head and Neck) | 10 | - | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test pyrazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway: Inhibition of Receptor Tyrosine Kinases by Pyrazole Derivatives```dot
Caption: Workflow for determining Minimum Inhibitory Concentration.
Neurological Activity: Targeting Cannabinoid and Glutamate Receptors
Certain pyrazole derivatives have been developed to modulate the activity of receptors in the central nervous system, showing potential for treating obesity and psychiatric disorders.
Rimonabant , a diarylpyrazole, was developed as a selective cannabinoid 1 (CB1) receptor antagonist or inverse agonist. [12][13][14]The endocannabinoid system is involved in regulating appetite and energy balance, and by blocking the CB1 receptor, Rimonabant was designed to reduce food intake. [12][14]However, it was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). [11]It does not activate the receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate. This modulation has shown antipsychotic-like effects in preclinical models.
Signaling Pathway: Neurological Targets of Pyrazole Compounds```dot
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. The following procedures are based on general safety protocols for acidic, brominated heterocyclic compounds and should be supplemented by a thorough risk assessment for your specific laboratory conditions.
A specific Safety Data Sheet (SDS) for this compound was not located. The hazard information is based on the structurally similar compound 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS No. 917569-72-3), which is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Proper PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[2][3][4] | To protect eyes from splashes and airborne particles.[2] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[2][3] A chemical-resistant lab coat or gown. | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if handling outside a fume hood or if dust is generated. | To protect against inhalation of harmful dust and vapors.[2][4] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills.[2] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational plan is crucial for ensuring laboratory safety.[2]
1. Engineering Controls:
- Fume Hood: Always handle the compound inside a certified chemical fume hood to minimize inhalation exposure.[5]
- Ventilation: Ensure the laboratory is well-ventilated.[2]
- Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible.[2][6]
2. Handling Procedures:
- Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or fumes.[2][7]
- Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.
- Spills: In case of a spill, immediately evacuate the area. For small spills, use an absorbent material, and for larger spills, follow your institution's emergency procedures.[6] Clean up all spills immediately, avoiding dust generation.[7]
- Personal Hygiene: Wash hands thoroughly with soap and water after handling.[7] Do not eat, drink, or smoke in the handling area.[7][8]
3. Storage:
- Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10]
- Keep away from incompatible materials such as strong oxidizing agents and bases.[11]
Disposal Plan
All waste materials must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled hazardous waste container. |
| Contaminated PPE | All used PPE, such as gloves and disposable lab coats, must be disposed of as hazardous waste.[2] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[2] |
Experimental Workflow Diagram
The following diagram outlines the essential steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of the Chemical.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 4. leelinework.com [leelinework.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. earth.utah.edu [earth.utah.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. fishersci.es [fishersci.es]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
